[Sar9,Met(O2)11]-SUBSTANCE P
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100N18O15S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-98(4,96)97)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPXSLGGCPUZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100N18O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of [Sar9,Met(O2)11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Sar9,Met(O2)11]-Substance P, a synthetic analogue of the neuropeptide Substance P, is a potent and highly selective agonist for the neurokinin-1 (NK1) receptor. This technical guide provides an in-depth exploration of its mechanism of action, detailing its binding characteristics, downstream signaling cascades, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development, facilitating further investigation into the therapeutic potential of targeting the NK1 receptor.
Introduction
Substance P, a member of the tachykinin peptide family, plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation. Its biological effects are primarily mediated through the activation of the G protein-coupled neurokinin-1 (NK1) receptor. This compound was developed as a research tool to probe the functions of the NK1 receptor with high fidelity. Its modifications—the substitution of Glycine at position 9 with Sarcosine and the oxidation of Methionine at position 11—confer enhanced stability and selectivity for the NK1 receptor over other tachykinin receptors. This guide delineates the molecular journey of this compound, from receptor binding to the elicitation of cellular responses.
Receptor Binding and Affinity
This compound exhibits high affinity and selectivity for the NK1 receptor. Quantitative analysis of its binding properties has been determined through radioligand binding assays, primarily using tritiated ([3H]) or iodinated ([125I]) versions of the compound.
Table 1: Binding Affinity of this compound for the NK1 Receptor
| Radioligand | Preparation | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| [3H]-[Sar9,Met(O2)11]-Substance P | Rat brain membranes | 1.4 ± 0.5 nM | 160 ± 3.0 fmol/mg protein | [1] |
| [3H]-[Sar9,Met(O2)11]-Substance P | Rat brain membranes | ~2 nM | 56 fmol/mg protein | [2] |
| [3H]-[Sar9,Met(O2)11]-Substance P | Guinea pig ileum muscle membranes | ~2 nM | 194 fmol/mg protein | [2] |
| [125I]Bolton-Hunter-[Sar9,Met(O2)11]-Substance P | Rat brain membranes | 261 pM | Not Reported | [3] |
| [125I]Bolton-Hunter-[Sar9,Met(O2)11]-Substance P | Rat submandibular gland membranes | 105 pM | Not Reported | [3] |
Downstream Signaling Pathways
Upon binding to the NK1 receptor, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The NK1 receptor primarily couples to Gαq/11 and, to a lesser extent, Gαs.
Gαq/11-Mediated Pathway: Inositol Phosphate and Calcium Mobilization
The activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).
Figure 1: Gαq/11 signaling pathway activated by this compound.
Gαs-Mediated Pathway: cAMP Production
Coupling of the activated NK1 receptor to Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA), which in turn phosphorylates various downstream targets to modulate cellular function.
Figure 2: Gαs signaling pathway activated by this compound.
Experimental Protocols
Radioligand Binding Assay (Membrane Preparation)
This protocol is adapted from studies characterizing [3H]-[Sar9,Met(O2)11]-Substance P binding.
Figure 3: Workflow for a radioligand binding assay.
Detailed Steps:
-
Tissue Preparation: Tissues (e.g., rat brain, guinea pig ileum) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Membrane Isolation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
Incubation: The membrane suspension is incubated with a fixed concentration of radiolabeled this compound in the presence of varying concentrations of unlabeled competing ligands (for competition assays) or varying concentrations of the radioligand (for saturation assays). Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Saturation binding data are analyzed using Scatchard plots or non-linear regression to determine the Kd and Bmax values. Competition binding data are used to determine the Ki of competing ligands.
Inositol Phosphate Accumulation Assay
This protocol outlines the measurement of inositol phosphate (IP) production following NK1 receptor activation.
Detailed Steps:
-
Cell Culture and Labeling: Cells expressing the NK1 receptor (e.g., CHO-NK1 or U373MG cells) are cultured and incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Assay Initiation: The cells are washed and pre-incubated in a buffer containing LiCl, which inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulation: The cells are stimulated with varying concentrations of this compound for a defined period.
-
Extraction: The reaction is terminated by the addition of a strong acid (e.g., perchloric acid or formic acid).
-
Purification: The accumulated [3H]-inositol phosphates are separated from free [3H]-inositol and other cellular components using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 and Emax values for IP accumulation.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration using fluorescent indicators.
Detailed Steps:
-
Cell Culture and Loading: Cells expressing the NK1 receptor are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence plate reader or a microscope equipped with a calcium imaging system.
-
Stimulation: this compound is added to the wells at various concentrations.
-
Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response at each agonist concentration is determined. These data are then used to generate a concentration-response curve and calculate the EC50 for calcium mobilization.
Conclusion
This compound is an invaluable tool for the selective investigation of the NK1 receptor. Its high affinity and selectivity, coupled with its ability to activate canonical Gq/11 and Gs signaling pathways, make it a cornerstone for studies on the physiological and pathophysiological roles of the Substance P/NK1 receptor system. The detailed methodologies provided in this guide offer a framework for the consistent and reproducible characterization of this and other NK1 receptor ligands, thereby supporting the advancement of novel therapeutics targeting this important signaling axis.
References
- 1. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding sites for [3H][Sar9, Met(O2)11]substance P in rat brain and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
[Sar9,Met(O2)11]-Substance P: A Technical Guide to a Selective NK1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of [Sar9,Met(O2)11]-Substance P, a potent and highly selective agonist for the Neurokinin-1 (NK1) receptor. This document details its binding affinity, functional potency, and the intracellular signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for key assays and visual representations of critical biological and experimental processes.
Core Concepts
This compound is a synthetic analog of Substance P, an endogenous neuropeptide belonging to the tachykinin family. The modifications at position 9 (Sarcosine) and 11 (Methionine sulfoxide) confer enhanced stability and high selectivity towards the NK1 receptor over other tachykinin receptors (NK2 and NK3).[1] Its ability to potently and selectively activate the NK1 receptor makes it an invaluable tool for investigating the physiological and pathological roles of this receptor in various systems, including the central and peripheral nervous systems.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity and in vivo functional effects.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Preparation | Kd (nM) | IC50 (nM) | Reference |
| [3H]-[Sar9,Met(O2)11]-Substance P | NK1 | Rat brain membranes | 1.4 ± 0.5 | - | [2] |
| This compound | NK1 | Human U373MG cells | - | 0.11 | [3] |
| NK2 Analogues | NK1 | Rat brain membranes | - | Virtually inactive | [2] |
| NK3 Analogues | NK1 | Rat brain membranes | - | Virtually inactive | [2] |
Table 2: In Vivo Functional Activity in Rats (intracerebroventricular administration)
| Effect | Dose Range (pmol) | Observation | Reference |
| Mean Arterial Pressure | 10-100 | Dose-dependent increase | [3][4] |
| Heart Rate | 10-100 | Dose-dependent increase | [3][4] |
| Face Washing | 10-100 | Dose-dependent increase | [3][4] |
| Sniffing | 10-100 | Dose-dependent increase | [3][4] |
| Grooming | 10-100 | Present | [3][4] |
Signaling Pathways
Activation of the NK1 receptor by this compound initiates a cascade of intracellular signaling events. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and to a lesser extent Gs proteins.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound for the NK1 receptor.
Materials:
-
[3H]-[Sar9,Met(O2)11]-Substance P (radioligand)
-
Unlabeled this compound (competitor)
-
Cell membranes expressing the NK1 receptor (e.g., from rat brain or transfected cell lines)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
In a series of tubes, add a constant amount of cell membranes.
-
For saturation binding experiments, add increasing concentrations of [3H]-[Sar9,Met(O2)11]-Substance P.
-
For competition binding experiments, add a fixed concentration of [3H]-[Sar9,Met(O2)11]-Substance P and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of unlabeled Substance P to a parallel set of tubes.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd, Bmax, and IC50 values.
Inositol Phosphate Accumulation Assay
Objective: To measure the functional potency (EC50) of this compound in stimulating the Gq-PLC pathway.
Materials:
-
Cells expressing the NK1 receptor
-
[3H]-myo-inositol
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS containing LiCl)
-
This compound
-
Lysis buffer (e.g., perchloric acid)
-
Anion exchange chromatography columns
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in multi-well plates and grow to confluency.
-
Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Terminate the stimulation by adding lysis buffer.
-
Neutralize the cell lysates and separate the total inositol phosphates using anion exchange chromatography.
-
Quantify the [3H]-inositol phosphates by scintillation counting.
-
Plot the concentration-response curve and determine the EC50 value.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce intracellular calcium release.
Materials:
-
Cells expressing the NK1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells in black-walled, clear-bottom multi-well plates.
-
Load the cells with a calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid dispersion, and incubate in the dark.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately begin kinetic measurement of fluorescence changes.
-
Analyze the data by calculating the change in fluorescence intensity over baseline.
-
Plot the concentration-response curve to determine the EC50 value.
Conclusion
This compound is a powerful research tool characterized by its high affinity and selectivity for the NK1 receptor. Its use in a variety of in vitro and in vivo experimental paradigms has been instrumental in elucidating the complex roles of the NK1 receptor in health and disease. The detailed methodologies and data presented in this guide are intended to support researchers in the effective application of this selective agonist in their scientific investigations.
References
The Selective Affinity of [Sar9,Met(O2)11]-Substance P for the Neurokinin-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the synthetic substance P analog, [Sar9,Met(O2)11]-Substance P, for the neurokinin receptors NK1, NK2, and NK3. This document outlines the quantitative binding data, detailed experimental methodologies for affinity assessment, and the associated intracellular signaling pathways.
Executive Summary
This compound is a potent and highly selective agonist for the neurokinin-1 (NK1) receptor.[1] This selectivity is a critical attribute for researchers utilizing this compound as a tool to investigate the physiological and pathological roles of the NK1 receptor. Radioligand binding assays have demonstrated its high affinity for the NK1 receptor, with a dissociation constant (Kd) in the low nanomolar range. In contrast, its affinity for the NK2 and NK3 receptors is negligible, with studies showing that NK2 and NK3 receptor ligands are virtually inactive at displacing radiolabeled this compound from its binding site.[1] This pronounced selectivity makes it an invaluable tool for delineating the specific functions of the NK1 receptor system.
Data Presentation: Binding Affinity of this compound
The following table summarizes the quantitative binding affinity of this compound for the NK1, NK2, and NK3 receptors.
| Receptor | Ligand | Binding Affinity (Kd) | Tissue/Cell Source | Reference |
| NK1 | [³H]-[Sar9,Met(O2)11]-Substance P | 1.4 ± 0.5 nM | Rat brain membranes | [1] |
| NK2 | This compound | Virtually Inactive | - | [1] |
| NK3 | This compound | Virtually Inactive | - | [1] |
*In competitive binding assays, NK2 and NK3 receptor analogs were found to be "virtually inactive" in displacing radiolabeled [³H]-[Sar9,Met(O2)11]-Substance P, indicating a very low or negligible binding affinity. Specific Ki or IC50 values for NK2 and NK3 receptors are not available in the reviewed literature, reinforcing the high selectivity of this ligand for the NK1 receptor.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound is typically achieved through radioligand binding assays. Below is a detailed methodology based on standard protocols.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand (e.g., [³H]-[Sar9,Met(O2)11]-Substance P) for the NK1 receptor in a given tissue or cell preparation.
Materials:
-
Radioligand: [³H]-[Sar9,Met(O2)11]-Substance P
-
Unlabeled Ligand: this compound
-
Tissue/Cell Membranes: e.g., rat brain membranes expressing NK1 receptors
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize the tissue (e.g., rat brain) in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a final protein concentration of approximately 100-200 µ g/well .
-
Saturation Binding Assay:
-
Set up a series of tubes or a 96-well plate.
-
To each well, add a fixed amount of membrane preparation.
-
Add increasing concentrations of the radioligand (e.g., 0.1 to 10 nM [³H]-[Sar9,Met(O2)11]-Substance P).
-
For each concentration of radioligand, prepare a corresponding set of tubes for determining non-specific binding by adding a high concentration of the unlabeled ligand (e.g., 1 µM this compound).
-
Incubate the reactions at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression analysis (e.g., using Prism software) to determine the Kd (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and the Bmax (the maximum number of binding sites).
-
Signaling Pathways and Experimental Workflows
Neurokinin Receptor Signaling Pathways
The NK1, NK2, and NK3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Activation of these receptors by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3) initiates a cascade of intracellular signaling events.
Figure 1. General signaling pathway for NK1, NK2, and NK3 receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a compound for a neurokinin receptor.
Figure 2. Workflow of a radioligand binding assay.
Conclusion
This compound is a highly selective and potent agonist for the NK1 receptor, exhibiting negligible affinity for the NK2 and NK3 receptor subtypes. This remarkable selectivity makes it an indispensable research tool for isolating and studying the specific roles of the NK1 receptor in various physiological and pathophysiological processes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neurokinin pharmacology.
References
In Vivo Physiological Effects of [Sar9,Met(O2)11]-Substance P Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo physiological effects of [Sar9,Met(O2)11]-Substance P, a potent and selective neurokinin-1 (NK1) receptor agonist. The document details its mechanism of action, summarizes key quantitative data from in vivo studies in tabular format, and provides detailed experimental protocols for reproducing and building upon this research. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological activity and its applications in neuroscience, pharmacology, and drug development.
Introduction
This compound is a synthetic analog of Substance P, an undecapeptide neurotransmitter and neuromodulator belonging to the tachykinin family. The modifications at position 9 (Sarcosine) and 11 (Methionine sulfone) confer enhanced potency and selectivity for the neurokinin-1 (NK1) receptor, making it a valuable tool for elucidating the physiological roles of this receptor system in vivo. This guide focuses on the in vivo administration of this compound and its subsequent physiological sequelae.
Mechanism of Action: NK1 Receptor Activation and Signaling
This compound exerts its effects by binding to and activating the NK1 receptor, a G-protein coupled receptor (GPCR). This high-affinity binding has been characterized in various tissues, including the rat brain and submandibular gland. Upon activation, the NK1 receptor initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the PI3K/Akt signaling pathways, ultimately influencing cellular processes such as proliferation, migration, and apoptosis. Furthermore, NK1 receptor activation can lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.
Caption: NK1 Receptor Signaling Pathway.
In Vivo Physiological Effects: Quantitative Data
The administration of this compound in vivo elicits a range of physiological responses. The following tables summarize the key quantitative findings from various studies.
Cardiovascular Effects
Intracerebroventricular (i.c.v.) administration in rats has been shown to dose-dependently increase mean arterial pressure (MAP) and heart rate (HR).
| Dose (pmol, i.c.v.) | Animal Model | Parameter | Observed Effect | Reference |
| 10 - 100 | Rat | Mean Arterial Pressure (MAP) | Dose-dependent increase | |
| 10 - 100 | Rat | Heart Rate (HR) | Dose-dependent increase |
Nociceptive Effects
When conjugated with saporin to create a selective lesioning agent for NK1 receptor-expressing neurons, this compound demonstrates anti-nociceptive effects.
| Test | Animal Model | Dose (SSP-saporin) | Parameter | Observed Effect | Reference |
| Hot Plate | Rat | Intrathecal | Response Latency | Transient decrease at 44°C and 47°C | |
| Formalin Test | Rat | Intrathecal | Phase 2 Behavior | Potent reduction |
Gastrointestinal Effects
In vitro studies on isolated intestinal segments provide insights into the in vivo potential of this compound to modulate gastrointestinal motility.
| Preparation | Animal Model | Effect of this compound | Mechanism | Reference |
| Small Intestine | Mouse, Guinea Pig | Increased distention-induced peristalsis | Activation of NK1 receptors on smooth muscle and interstitial cells of Cajal | |
| Small Intestine | Mouse, Guinea Pig | Increased slow wave frequency and amplitude | Activation of NK1 receptors on interstitial cells of Cajal |
Behavioral Effects
Central administration of this compound induces specific behavioral changes in rats.
| Dose (pmol, i.c.v.) | Animal Model | Observed Behavior | Reference |
| 10 - 100 | Rat | Dose-dependent increase in face washing and sniffing | |
| 10 - 100 | Rat | Induction of grooming behavior |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments involving this compound.
Intracerebroventricular (i.c.v.) Cannulation and Administration in Rats
This protocol is for the direct administration of substances into the cerebral ventricles.
Caption: Intracerebroventricular Cannulation and Injection Workflow.
Detailed Steps:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. After exposing the skull, drill a small hole at the coordinates corresponding to the lateral ventricle.
-
Cannula Implantation: A guide cannula is lowered to the desired depth and secured to the skull using dental cement.
-
Recovery: Allow the animal to recover fully from surgery before any experimental procedures.
-
Injection: this compound, dissolved in artificial cerebrospinal fluid (aCSF), is injected through an internal cannula that extends slightly beyond the guide cannula. A typical injection volume is 1-5 µL.
-
Data Collection: Immediately following the injection, monitor physiological parameters such as blood pressure and heart rate, and record behavioral responses.
Formalin Test for Nociception
The formalin test is a model of tonic pain that has an early neurogenic phase and a later inflammatory phase.
An In-depth Technical Guide to the Cellular Signaling Pathways Activated by [Sar9,Met(O2)11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular signaling pathways activated by the potent and selective Neurokinin-1 receptor (NK1R) agonist, [Sar9,Met(O2)11]-Substance P. This synthetic analog of Substance P serves as a critical tool for elucidating the complex signaling cascades initiated by NK1R activation, which are implicated in a myriad of physiological and pathological processes, including pain transmission, inflammation, and neurogenic responses.
Core Signaling Pathways Activated by this compound
This compound selectively binds to and activates the NK1R, a G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events primarily through the coupling to heterotrimeric G proteins, predominantly of the Gq/11 and Gs subtypes. Activation of these pathways leads to the generation of second messengers and the subsequent engagement of downstream effector proteins.
Gq/11-Mediated Signaling Cascade
Upon activation by this compound, the NK1R facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq/11 subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium is a critical signaling event that modulates the activity of various calcium-sensitive enzymes and proteins.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins, thereby regulating their activity and influencing cellular processes such as proliferation, differentiation, and apoptosis.
Gs-Mediated Signaling Cascade
In addition to Gq/11 coupling, the NK1R can also couple to Gs proteins. Activation of Gs by this compound leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
Activation of the NK1R by this compound also leads to the phosphorylation and activation of the MAPK/ERK pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. The activation of ERK can be initiated through both Gq/11-PKC dependent and independent mechanisms, as well as through β-arrestin-mediated signaling.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for the interaction of this compound with the NK1R and its functional consequences.
Table 1: Radioligand Binding Affinity of this compound to NK1 Receptor
| Radioligand | Tissue/Cell Line | Kd (Dissociation Constant) | Bmax (Maximum Binding Capacity) | Reference |
| [3H]-[Sar9,Met(O2)11]-Substance P | Rat Brain Membranes | 1.4 ± 0.5 nM | 160 ± 3.0 fmol/mg protein | [1] |
| [125I]Bolton-Hunter this compound | Rat Brain | 261 pM | Not Reported | |
| [125I]Bolton-Hunter this compound | Rat Submandibular Gland | 105 pM | Not Reported | |
| [3H]this compound | Rat Brain | 2 nM | 56 fmol/mg protein | |
| [3H]this compound | Guinea Pig Ileum | 2 nM | 194 fmol/mg protein |
Table 2: Functional Potency of Tachykinin Agonists on NK1 Receptor-Mediated Signaling
| Agonist | Assay | Cell Line | EC50/pEC50 | Reference |
| Substance P | Calcium Mobilization | U-373 MG | 1.3 nM | |
| This compound | Calcium Mobilization | U-373 MG | Mimics Substance P | |
| DOTA-[Thi8,Met(O2)11]SP (related analog) | Inositol Phosphate Accumulation | HEK293-T cells expressing NK1R | pEC50 = 7.97 ± 0.08 | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NK1R Signaling Pathways Activated by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-mediated signaling.
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of radiolabeled this compound to the NK1R.[1]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the NK1R.
Materials:
-
[3H]-[Sar9,Met(O2)11]-Substance P (Radioligand)
-
Unlabeled this compound
-
Tissue homogenates (e.g., rat brain membranes)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare tissue homogenates expressing NK1R.
-
In a series of tubes, add a constant amount of tissue homogenate.
-
For saturation binding experiments, add increasing concentrations of [3H]-[Sar9,Met(O2)11]-Substance P.
-
For competition binding experiments, add a fixed concentration of [3H]-[Sar9,Met(O2)11]-Substance P and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of unlabeled Substance P to a parallel set of tubes.
-
Incubate the reactions at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression analysis to determine Kd and Bmax values.
Caption: Experimental Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay
This protocol is based on the methodology used to measure intracellular calcium changes in U-373 MG cells in response to NK1R agonists.
Objective: To measure the increase in intracellular calcium concentration following stimulation with this compound.
Materials:
-
U-373 MG cells (or other cells endogenously or recombinantly expressing NK1R)
-
Cell culture medium
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Place the plate in a fluorometric imaging plate reader.
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence ratio changes over time.
-
The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.
-
Calculate the EC50 value from the dose-response curve.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Inositol Phosphate Accumulation Assay
This protocol is a general guide for measuring the accumulation of inositol phosphates, a direct measure of Gq/11 pathway activation.
Objective: To quantify the production of inositol phosphates in response to this compound.
Materials:
-
Cells expressing NK1R (e.g., CHO-NK1R or HEK293-NK1R)
-
Cell culture medium containing [3H]myo-inositol
-
Stimulation buffer (e.g., HBSS containing LiCl)
-
This compound
-
Perchloric acid or trichloroacetic acid
-
Dowex anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Label cells by incubating them overnight in a medium containing [3H]myo-inositol.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells in a stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with various concentrations of this compound for a defined period.
-
Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
Neutralize the cell extracts.
-
Separate the inositol phosphates from free inositol and other cellular components using Dowex anion-exchange chromatography.
-
Elute the total inositol phosphates.
-
Quantify the radioactivity of the eluted fractions using a scintillation counter.
-
Generate a dose-response curve and calculate the EC50 value.
References
- 1. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P [mdpi.com]
- 3. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural and Functional Nuances of Substance P and its Potent Analog, [Sar9,Met(O2)11]-Substance P
For Immediate Release
This technical guide provides a comprehensive analysis of the structural and functional differences between the endogenous neuropeptide Substance P (SP) and its potent, selective synthetic analog, [Sar9,Met(O2)11]-Substance P. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, pain, inflammation, and oncology.
Core Structural Differences
Substance P is an eleven-amino-acid neuropeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. It is a member of the tachykinin peptide family and acts as a high-affinity endogenous ligand for the Neurokinin-1 (NK1) receptor, while also exhibiting lower affinity for NK2 and NK3 receptors.
This compound is a synthetic analog of Substance P that incorporates two key structural modifications designed to enhance its stability and selectivity for the NK1 receptor.
-
Substitution of Glycine with Sarcosine at position 9 (Sar9): The replacement of the glycine residue at position 9 with sarcosine (N-methylglycine) introduces a methyl group on the amide nitrogen of the peptide backbone. This modification sterically hinders the action of peptidases, thereby increasing the metabolic stability of the peptide.
-
Oxidation of Methionine at position 11 (Met(O2)11): The methionine residue at the C-terminus is oxidized to methionine sulfone. This modification has been shown to significantly increase the selectivity of the peptide for the NK1 receptor over the NK2 and NK3 receptors.
These modifications result in a peptide with enhanced potency and a more favorable pharmacological profile for studying the physiological and pathological roles of NK1 receptor activation.
Comparative Binding Affinities and Selectivity
The structural modifications in this compound translate to a significantly improved binding affinity and selectivity for the NK1 receptor compared to the native Substance P.
| Ligand | Receptor | Binding Affinity (Kd/Ki) | Reference |
| [3H]-[Sar9,Met(O2)11]-Substance P | NK1 | 1.4 ± 0.5 nM (Kd) | [1] |
| Substance P | NK1 | Potent competitor | [1] |
| NK2 Analogues | NK1 | Virtually inactive | [1] |
| NK3 Analogues | NK1 | Virtually inactive | [1] |
| [125I]Bolton-Hunter-[Sar9,Met(O2)11]-SP | NK1 (rat brain) | 261 pM (KD) | [2] |
| [125I]Bolton-Hunter-SP | NK1 (rat brain) | 495 pM (KD) | [2] |
As evidenced by the data, this compound exhibits a high affinity for the NK1 receptor, with one study reporting a dissociation constant (Kd) of 1.4 ± 0.5 nM.[1] Furthermore, its selectivity is highlighted by the fact that analogs for NK2 and NK3 receptors are virtually inactive at the NK1 receptor.[1] A direct comparison of radioiodinated ligands demonstrated that the Bolton-Hunter derivative of this compound has a nearly two-fold higher affinity for the NK1 receptor in rat brain membranes compared to the corresponding derivative of Substance P.[2]
Downstream Signaling Pathways
Substance P, upon binding to the NK1 receptor, activates a dual signaling cascade by coupling to both Gq and Gs G-proteins.[3][4][5][6][7][8]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gs Pathway: Coupling to the Gs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).
While this compound is a potent agonist of the Gq-mediated pathway, its effect on the Gs-mediated pathway is less definitively characterized in comparative studies with Substance P. The enhanced selectivity of the analog for the NK1 receptor suggests a robust activation of its canonical signaling pathways.
A study on a closely related analog, DOTA-[Thi8,Met(O2)11]SP, demonstrated potent activation of the Gq pathway, measured by inositol phosphate accumulation, with a pEC50 value comparable to that of Substance P. This study also confirmed the analog's high selectivity, as it did not significantly activate NK2, NK3, or the Mas-related G protein-coupled receptor subtype 2 (MRGPRX2).[9] Further research is warranted to fully elucidate the potential for biased agonism of this compound with respect to Gs signaling.
Below is a diagram illustrating the dual signaling pathways of the NK1 receptor activated by Substance P.
References
- 1. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding characteristics of [125I]Bolton-Hunter [Sar9,Met(O2)11]substance P, a new selective radioligand for the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]
- 6. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Stability of [Sar9,Met(O2)11]-Substance P and Native Substance P
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the biological stability of the synthetic Substance P analog, [Sar9,Met(O2)11]-Substance P, and the native Substance P neuropeptide. The enhanced stability of this compound against enzymatic degradation is a key attribute that underpins its utility as a potent and selective neurokinin-1 (NK1) receptor agonist in research settings. This document summarizes quantitative stability data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction to Substance P and its Analog this compound
Substance P (SP) is an eleven-amino-acid neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its therapeutic potential, however, is significantly limited by its rapid degradation by a variety of peptidases in vivo.[2] To overcome this limitation, synthetic analogs have been developed. This compound is a notable analog engineered for increased stability and selectivity for the NK1 receptor.[3][4] The strategic substitutions of Sarcosine for Glycine at position 9 and Methionine sulfoxide for Methionine at position 11 render the peptide more resistant to enzymatic cleavage.
Comparative Biological Stability
The primary advantage of this compound over native Substance P lies in its enhanced resistance to enzymatic degradation. While direct, side-by-side quantitative comparisons in various biological media are not extensively documented in single reports, the available data strongly indicates a significantly longer biological half-life for the synthetic analog.
Quantitative Data Summary
The following table summarizes the reported half-life and degradation characteristics of both peptides.
| Peptide | Biological Medium | Reported Half-life / Stability | Key Degrading Enzymes |
| Native Substance P | Tissues | Seconds to minutes[5][6] | Neutral endopeptidase (NEP), Angiotensin-converting enzyme (ACE), Dipeptidyl peptidase-4 (DPP4), Matrix metalloproteinases[2][7] |
| Plasma (in vivo infusion) | ~1.6 minutes[8] | Angiotensin-converting enzyme (ACE)[6] | |
| Extracted Plasma | Stable for hours[5][6] | Reduced enzymatic activity post-extraction | |
| This compound | General (in vivo) | Prolonged effects compared to native SP without peptidase inhibitors[4] | More resistant to degradation by common peptidases |
Note: The stability of peptides can vary significantly depending on the specific experimental conditions, including the source of the biological matrix and the assay methodology.
Experimental Protocols for Stability Assessment
The determination of peptide stability in biological matrices is a critical step in drug development. The following outlines a general experimental protocol for an in vitro peptide stability assay using High-Performance Liquid Chromatography (HPLC), a commonly employed method.[9][10][11]
In Vitro Peptide Stability Assay Protocol
Objective: To determine the rate of degradation of a peptide in a biological matrix (e.g., plasma, serum, tissue homogenate).
Materials:
-
Test peptide (Native Substance P or this compound)
-
Biological matrix (e.g., human plasma)
-
Incubation buffer (e.g., Phosphate-buffered saline, PBS)
-
Quenching solution (e.g., Acetonitrile with 0.1% Trifluoroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (for metabolite identification)
Workflow Diagram:
Caption: Workflow for an in vitro peptide stability assay.
Procedure:
-
Preparation of Incubation Mixtures: A stock solution of the test peptide is diluted in the biological matrix to a final concentration (e.g., 100 µM).
-
Incubation: The mixture is incubated at 37°C in a shaking water bath.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching and Protein Precipitation: At each time point, the enzymatic reaction is stopped by adding a quenching solution (e.g., a 1:3 ratio of plasma to acetonitrile/TFA). This also precipitates the plasma proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
HPLC Analysis: The supernatant, containing the remaining peptide and any degradation products, is injected into the HPLC system.
-
Data Analysis: The peak area of the intact peptide at each time point is quantified. The percentage of the remaining peptide is plotted against time, and the half-life (t½) is calculated using a one-phase decay model.
-
Metabolite Identification (Optional): Fractions corresponding to degradation products can be collected and analyzed by mass spectrometry to identify cleavage sites.
Signaling Pathways
Both native Substance P and this compound exert their biological effects primarily through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can vary depending on the cell type.
Substance P / NK1 Receptor Signaling Pathway
Upon binding of the ligand (Substance P or its analog) to the NK1 receptor, the associated G-protein (primarily Gαq/11) is activated. This initiates a cascade of intracellular events.
Caption: Simplified Substance P/NK1 receptor signaling pathway.
Key steps in the signaling pathway include:
-
Ligand Binding and G-protein Activation: Substance P or its analog binds to the NK1 receptor, causing a conformational change that activates the Gαq/11 subunit of the associated G-protein.
-
Activation of Phospholipase C (PLC): Activated Gαq/11 stimulates PLC.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of intracellular calcium (Ca²⁺).
-
Protein Kinase C (PKC) Activation: DAG and increased intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC).
-
Downstream Signaling: Activated PKC can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[12][13]
-
Cellular Responses: These signaling events ultimately lead to various cellular responses, including cell proliferation, migration, and the regulation of gene expression.[12][13]
Conclusion
The synthetic analog this compound demonstrates significantly enhanced biological stability compared to native Substance P. This increased resistance to enzymatic degradation, attributed to key amino acid substitutions, results in a prolonged biological half-life and more sustained activation of the NK1 receptor signaling pathway. This makes this compound an invaluable tool for researchers investigating the physiological and pathological roles of the Substance P/NK1 receptor system. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for professionals in the fields of pharmacology and drug development.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Flushing and plasma substance P concentration during infusion of synthetic substance P in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Sarcosine in Enhancing the Function of the Potent NK1 Receptor Agonist, [Sar9,Met(O2)11]-Substance P
A Technical Guide for Researchers and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and selective synthetic analog of the neuropeptide Substance P (SP). It functions as a high-affinity agonist for the tachykinin neurokinin-1 (NK1) receptor, a G-protein coupled receptor implicated in a myriad of physiological processes including pain transmission, inflammation, and mood regulation. The strategic substitution of glycine with sarcosine at position 9 is a key modification that significantly influences the peptide's biological activity and stability. This in-depth technical guide elucidates the critical role of this sarcosine substitution, detailing the compound's interaction with the NK1 receptor, downstream signaling pathways, and relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience research.
The Significance of Sarcosine Substitution
The incorporation of sarcosine (N-methylglycine) at position 9 of the Substance P sequence is a critical chemical modification that imparts several advantageous properties to the resulting analog, this compound.
Enhanced Stability: The N-methylation of the peptide backbone at the sarcosine residue provides steric hindrance, rendering the adjacent peptide bonds less susceptible to enzymatic degradation by peptidases. This increased stability translates to a longer biological half-life in vivo, allowing for more sustained engagement with the NK1 receptor.
Conformational Rigidity: The presence of the methyl group on the nitrogen atom of sarcosine restricts the conformational freedom of the peptide backbone. This pre-organization into a more bioactive conformation is thought to contribute to the high binding affinity of this compound for the NK1 receptor.
Quantitative Analysis of Receptor Binding and Potency
The affinity and potency of this compound for the NK1 receptor have been quantified in various studies. The following tables summarize key quantitative data, providing a comparative overview.
| Radioligand | Preparation | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| [125I]Bolton-Hunter this compound | Rat brain membranes | 261 | Not Reported | [1] |
| [125I]Bolton-Hunter this compound | Rat submandibular gland membranes | 105 | Not Reported | [1] |
| [3H]this compound | Rat brain membranes | 1400 | 160 | |
| [3H]this compound | Guinea pig ileum smooth muscle membranes | 2000 | 194 | [2] |
| Cell Line | Assay | IC50 (nM) | Reference |
| U-373 MG (human glioblastoma) | Displacement of [125I]BH-SP | 0.11 |
Signaling Pathways of this compound
Upon binding to the NK1 receptor, this compound initiates a cascade of intracellular signaling events. The NK1 receptor primarily couples to Gq/11 and Gs G-proteins, leading to the activation of multiple downstream effector pathways.
Caption: NK1 Receptor Signaling Cascade.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: Peptide Synthesis and Purification Workflow.
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin: Rink Amide resin is commonly used to obtain a C-terminally amidated peptide.
-
Amino Acid Protection: The α-amino group of each amino acid is temporarily protected with an Fmoc group, while reactive side chains are protected with acid-labile groups.
-
Coupling Cycles: The synthesis proceeds through iterative cycles of:
-
Fmoc Deprotection: Removal of the Fmoc group with a weak base (e.g., piperidine in DMF).
-
Amino Acid Activation: Activation of the incoming Fmoc-amino acid's carboxyl group using a coupling reagent (e.g., HBTU, HATU).
-
Coupling: Formation of the peptide bond between the activated amino acid and the deprotected N-terminus of the growing peptide chain.
-
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
2. Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is typically used for elution.
3. Characterization:
-
The identity and purity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
In Vitro Functional Assays
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity (Kd or Ki) of this compound to the NK1 receptor.
-
Methodology:
-
Membrane preparations from cells or tissues expressing the NK1 receptor are incubated with a radiolabeled ligand (e.g., [125I]Bolton-Hunter SP or [3H][Sar9,Met(O2)11]-SP).
-
Competition binding experiments are performed by incubating the membranes and radioligand with increasing concentrations of unlabeled this compound.
-
The amount of bound radioactivity is measured, and the data are analyzed to calculate the IC50, which is then used to determine the Ki.
-
2. Inositol Phosphate Accumulation Assay:
-
Objective: To measure the activation of the Gq/11 pathway by assessing the production of inositol phosphates.
-
Methodology:
-
Cells expressing the NK1 receptor are pre-labeled with [3H]myo-inositol.
-
The cells are then stimulated with this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction is terminated, and the radiolabeled inositol phosphates are extracted and separated by anion-exchange chromatography, followed by scintillation counting.
-
3. Calcium Mobilization Assay:
-
Objective: To measure the increase in intracellular calcium concentration following NK1 receptor activation.
-
Methodology:
-
Cells expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured before the addition of this compound.
-
The change in fluorescence upon agonist addition is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
In Vivo Experimental Models
1. Cardiovascular Response in Rats:
-
Objective: To assess the in vivo potency and central effects of this compound on the cardiovascular system.
-
Methodology:
-
Male Sprague-Dawley or Wistar rats are often used.
-
This compound is administered via intracerebroventricular (i.c.v.) injection.
-
Mean arterial pressure (MAP) and heart rate (HR) are continuously monitored using an indwelling arterial catheter connected to a pressure transducer.
-
Dose-response curves are generated to determine the potency of the compound.
-
2. Grooming Behavior in Rats:
-
Objective: To evaluate the centrally-mediated behavioral effects of this compound.
-
Methodology:
-
Following i.c.v. administration of the peptide, rats are placed in an observation chamber.
-
The incidence and duration of specific grooming behaviors (e.g., face washing, body licking, scratching) are recorded and scored by trained observers or using automated video tracking software.
-
Conclusion
The substitution of glycine with sarcosine at position 9 is a pivotal modification in the design of this compound, a highly potent and selective NK1 receptor agonist. This single amino acid substitution enhances the peptide's stability against enzymatic degradation and confers a more rigid, bioactive conformation, leading to high-affinity receptor binding and robust downstream signaling. The comprehensive understanding of its synthesis, purification, and functional characterization, as detailed in this guide, provides a solid foundation for its continued use as a valuable research tool in elucidating the complex roles of the Substance P/NK1 receptor system in health and disease, and for the development of novel therapeutics targeting this pathway.
References
Pharmacological Profile of [Sar⁹,Met(O₂)¹¹]-Substance P: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Sar⁹,Met(O₂)¹¹]-Substance P is a potent and highly selective synthetic analog of the endogenous neuropeptide Substance P. It serves as a powerful research tool for investigating the physiological and pathophysiological roles of the neurokinin-1 (NK₁) receptor. This technical guide provides a comprehensive overview of the pharmacological profile of [Sar⁹,Met(O₂)¹¹]-Substance P, including its receptor binding affinity, selectivity, and functional activity. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are also presented to facilitate its application in research and drug development.
Introduction
Substance P, an undecapeptide belonging to the tachykinin family, is a key neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its actions are primarily mediated through the neurokinin-1 (NK₁) receptor, a G-protein coupled receptor (GPCR). [Sar⁹,Met(O₂)¹¹]-Substance P is a chemically modified analog of Substance P, engineered for enhanced stability and high selectivity towards the NK₁ receptor. These characteristics make it an invaluable tool for elucidating the specific functions of the NK₁ receptor system.
Receptor Binding Profile
The affinity and selectivity of [Sar⁹,Met(O₂)¹¹]-Substance P for neurokinin receptors have been characterized through radioligand binding assays.
Quantitative Binding Affinity Data
The binding affinity of [Sar⁹,Met(O₂)¹¹]-Substance P for the NK₁ receptor is high, as demonstrated in studies using radiolabeled ligands in rat brain membrane preparations.
| Ligand | Receptor | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P | NK₁ | Rat Brain Membranes | 1.4 ± 0.5 | 160 ± 3.0 | [1] |
Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity). Bmax: Maximum receptor density.
Receptor Selectivity Profile
[Sar⁹,Met(O₂)¹¹]-Substance P exhibits high selectivity for the NK₁ receptor over other neurokinin receptor subtypes (NK₂ and NK₃). Competition binding studies have shown that NK₂ and NK₃ receptor-selective analogs are virtually inactive in displacing the binding of radiolabeled [Sar⁹,Met(O₂)¹¹]-Substance P to the NK₁ receptor[1]. While specific Ki values for NK₂ and NK₃ receptors are not extensively reported, the qualitative evidence strongly supports its use as a selective NK₁ receptor agonist.
| Ligand | NK₁ Receptor | NK₂ Receptor | NK₃ Receptor |
| [Sar⁹,Met(O₂)¹¹]-Substance P | High Affinity (Agonist) | Virtually Inactive | Virtually Inactive |
Functional Activity
As a potent NK₁ receptor agonist, [Sar⁹,Met(O₂)¹¹]-Substance P elicits a range of physiological responses consistent with the activation of this receptor.
In Vivo Effects
Intracerebroventricular (i.c.v.) administration of [Sar⁹,Met(O₂)¹¹]-Substance P in rats has been shown to produce significant cardiovascular effects.
| Species | Administration Route | Effect | Dose Range | Reference |
| Rat | i.c.v. | Increase in Mean Arterial Pressure | 10-100 pmol | [2][3] |
| Rat | i.c.v. | Increase in Heart Rate | 10-100 pmol | [2][3] |
Cellular Effects
Activation of the NK₁ receptor by [Sar⁹,Met(O₂)¹¹]-Substance P initiates a cascade of intracellular signaling events, most notably the mobilization of intracellular calcium. This is a hallmark of Gq-coupled GPCR activation.
Signaling Pathways
The NK₁ receptor is coupled to the Gq/₁₁ family of G-proteins. Upon binding of [Sar⁹,Met(O₂)¹¹]-Substance P, a conformational change in the receptor activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Caption: NK1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of [Sar⁹,Met(O₂)¹¹]-Substance P for the NK₁ receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat brain membranes (or cells expressing NK₁ receptors)
-
[³H]-[Sar⁹,Met(O₂)¹¹]-Substance P (Radioligand)
-
Unlabeled [Sar⁹,Met(O₂)¹¹]-Substance P (Competitor)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of rat brain membranes (e.g., 100 µg of protein)
-
50 µL of binding buffer containing a fixed concentration of [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P (e.g., 1 nM).
-
50 µL of binding buffer containing increasing concentrations of unlabeled [Sar⁹,Met(O₂)¹¹]-Substance P (e.g., 10⁻¹² M to 10⁻⁵ M).
-
For total binding, add 50 µL of binding buffer without competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximal binding against the log concentration of the competitor. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Competition Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This protocol outlines a method to measure the functional potency of [Sar⁹,Met(O₂)¹¹]-Substance P by quantifying its ability to induce intracellular calcium mobilization in cells expressing the NK₁ receptor.
Materials:
-
HEK293 cells stably expressing the human NK₁ receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
[Sar⁹,Met(O₂)¹¹]-Substance P
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture: Plate the NK₁-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. After the final wash, leave a small volume of HBSS in each well.
-
Compound Preparation: Prepare a series of dilutions of [Sar⁹,Met(O₂)¹¹]-Substance P in HBSS at a concentration 5-fold higher than the final desired concentration.
-
Measurement: Place the cell plate and the compound plate in the fluorescence plate reader. Program the instrument to add the [Sar⁹,Met(O₂)¹¹]-Substance P dilutions to the cell plate and immediately begin recording fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Data Analysis: For each concentration of [Sar⁹,Met(O₂)¹¹]-Substance P, determine the peak fluorescence response. Plot the peak response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
Conclusion
[Sar⁹,Met(O₂)¹¹]-Substance P is a well-characterized and indispensable pharmacological tool for the study of the NK₁ receptor. Its high potency and selectivity, coupled with its ability to elicit robust functional responses, make it an ideal agonist for a wide range of in vitro and in vivo experimental paradigms. This technical guide provides a foundational understanding of its pharmacological properties and offers detailed methodologies to facilitate its effective use in advancing our knowledge of neurokinin signaling in health and disease.
References
Methodological & Application
protocol for in vitro application of [Sar9,Met(O2)11]-Substance P in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and selective synthetic peptide agonist of the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) that is part of the tachykinin receptor family.[1][2] As an analog of the endogenous ligand Substance P, this compound is a valuable tool for in vitro studies aimed at elucidating the physiological and pathological roles of NK1R activation. Its enhanced stability compared to the native Substance P makes it particularly suitable for cell culture experiments.[3]
Activation of the NK1R by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] Downstream of these initial events, NK1R activation can modulate various cellular processes, including cell proliferation, migration, and the activation of signaling pathways such as the ERK/MAPK and NF-κB pathways.[5][6][7]
These application notes provide detailed protocols for the in vitro use of this compound in common cell culture-based assays, including calcium mobilization, receptor internalization, and cell proliferation assays.
Data Presentation
Quantitative Data Summary
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | U-373 MG (human glioblastoma) | Radioligand Displacement ([125I]BH-SP) | 1.1 x 10-10 M | [8] |
| EC50 (Substance P) | SH-SY5Y (human neuroblastoma) | Receptor Internalization | ~1.8 x 10-8 M | [9] |
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor signaling cascade.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Experimental Workflow: Receptor Internalization Assay
Caption: Workflow for an immunofluorescence-based receptor internalization assay.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium following the activation of NK1R by this compound.
Materials:
-
NK1R-expressing cells (e.g., HEK293-NK1R, CHO-K1/NK1)
-
Black, clear-bottom 96-well microplates
-
Cell culture medium
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a final concentration of 2-5 µM is typically used. Dissolve the dye in DMSO and then dilute in HBSS with 20 mM HEPES. The addition of 0.02% Pluronic F-127 can aid in dye loading.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye loading buffer to each well.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye de-esterification within the cells.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Agonist Preparation: Prepare a 2X concentrated stock of this compound in HBSS. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 1 nM to 1 µM).
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Measure the baseline fluorescence for approximately 10-20 seconds.
-
Inject 100 µL of the 2X agonist solution into each well.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis: The change in fluorescence is indicative of the change in intracellular calcium concentration. Plot the peak fluorescence intensity against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Receptor Internalization Assay (Immunofluorescence)
This protocol describes the visualization of NK1R internalization upon agonist stimulation using immunofluorescence and confocal microscopy.
Materials:
-
NK1R-expressing cells (e.g., SH-SY5Y)
-
Glass coverslips or imaging-grade multi-well plates
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody specific for the extracellular domain of NK1R
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Plating: Seed cells onto sterile glass coverslips in a 24-well plate or directly into an imaging plate and culture until they reach approximately 70-80% confluency.
-
Agonist Stimulation:
-
Prepare a working solution of this compound in serum-free medium at a concentration known to induce internalization (e.g., 100 nM, to be optimized).
-
Treat the cells with the agonist for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A no-agonist control (0 minutes) is essential.
-
-
Fixation:
-
Quickly wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
If the primary antibody recognizes an intracellular epitope, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-NK1R antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (and DAPI if desired) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a confocal microscope. Capture images of multiple fields of view for each condition.
-
-
Analysis: In unstimulated cells, NK1R staining should be predominantly at the plasma membrane. Upon stimulation, internalized receptors will appear as punctate structures within the cytoplasm. Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane.
Cell Proliferation Assay (MTT Assay)
This protocol is to assess the effect of this compound on the proliferation of cells expressing NK1R.
Materials:
-
NK1R-expressing cells (e.g., U-373 MG)
-
96-well cell culture plates
-
Cell culture medium (consider low-serum conditions to reduce basal proliferation)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Allow cells to attach overnight.
-
Agonist Treatment:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Replace the medium in the wells with 100 µL of the agonist-containing medium. Include a vehicle control.
-
-
Incubation: Incubate the cells for the desired period to assess proliferation (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of treated wells to the vehicle control to determine the effect of this compound on cell proliferation. Plot the absorbance against the agonist concentration.
References
- 1. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols for In Vivo Studies Using [Sar9,Met(O2)11]-Substance P in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and selective synthetic peptide agonist for the tachykinin neurokinin-1 (NK1) receptor.[1][2] As an analog of the endogenous neuropeptide Substance P, it serves as a valuable research tool for investigating the physiological and pharmacological roles of NK1 receptor activation in vivo.[2][3] Substance P itself is involved in a variety of biological processes, including pain transmission, inflammation, and vasodilation.[4] This document provides detailed protocols and application notes for the use of this compound in rat models, focusing on experimental design, data presentation, and visualization of key pathways and workflows.
Mechanism of Action
This compound selectively binds to and activates the NK1 receptor, a G protein-coupled receptor (GPCR).[5] Activation of the NK1 receptor primarily involves coupling to Gαq/11 G proteins. This initiates a signaling cascade that results in the generation of inositol phosphates (IPs), such as inositol trisphosphate (IP3), leading to the mobilization of intracellular calcium and the activation of downstream signaling pathways.[5] This signaling is crucial for mediating the various physiological responses associated with NK1 receptor activation.
Signaling Pathway Diagram
Caption: NK1 Receptor Signaling Pathway.
In Vivo Applications in Rats
Intracerebroventricular (i.c.v.) administration of this compound in rats has been shown to elicit distinct cardiovascular and behavioral effects.
Cardiovascular Effects
This compound is equipotent to the septide in increasing mean arterial blood pressure (MAP) and heart rate (HR), although the time-course of these effects may differ.[6][7][8][9]
Behavioral Effects
The compound induces a dose-dependent increase in specific behaviors, including face washing and sniffing.[6][7][8][9] Notably, this compound also uniquely produces grooming behavior.[6][7][8][9]
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: Dissolve this compound powder in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) to the desired stock concentration. Based on vendor information, solubility in water is up to 1 mg/ml.[1] For in vivo experiments, a common vehicle is aCSF.[6][8]
-
Dilution: Prepare working solutions by diluting the stock solution with aCSF to the final desired concentrations for injection.
-
Storage: Store stock solutions at -20°C or -80°C.[6][7] Avoid repeated freeze-thaw cycles by preparing aliquots.
Intracerebroventricular (i.c.v.) Administration in Rats
This protocol is designed for the administration of this compound directly into the cerebral ventricles of rats.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Cannula and tubing
-
Microinjection pump
-
This compound solution
-
Artificial cerebrospinal fluid (aCSF) as a vehicle control
Procedure:
-
Anesthesia: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Surgically implant a guide cannula into the desired cerebral ventricle (e.g., lateral ventricle). Allow for a recovery period as per IACUC guidelines.
-
Injection: On the day of the experiment, gently restrain the conscious rat.
-
Insert the injection cannula through the guide cannula.
-
Administer a total volume of 1 µL of the peptide solution or vehicle (aCSF) followed by a 5 µL flush of aCSF to ensure complete delivery.[6][8]
-
The injection should be performed over a controlled period (e.g., 1-2 minutes) to minimize any increase in intracranial pressure.
Experimental Workflow Diagram
Caption: In Vivo Experimental Workflow.
Dose-Response Study Design
To characterize the effects of this compound, a dose-response study can be conducted.
Experimental Groups:
-
Control Group: Receives vehicle (aCSF) only.
-
Treatment Groups: Receive increasing doses of this compound (e.g., 10 pmol, 25 pmol, 65 pmol, 100 pmol per rat).[6][8]
Procedure:
-
A baseline measurement of cardiovascular parameters and behavior is recorded.
-
A single i.c.v. injection of the assigned dose or vehicle is administered.[6][8]
-
Cardiovascular and behavioral parameters are monitored and recorded for a defined period post-injection.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Dose-Response of this compound on Cardiovascular Parameters in Rats
| Treatment Group | Dose (pmol/rat, i.c.v.) | N | Peak Change in Mean Arterial Pressure (mmHg) | Peak Change in Heart Rate (bpm) |
| Vehicle Control | 0 | 18 | Baseline | Baseline |
| [Sar9,Met(O2)11]-SP | 10 | 9 | Data to be collected | Data to be collected |
| [Sar9,Met(O2)11]-SP | 25 | 9 | Data to be collected | Data to be collected |
| [Sar9,Met(O2)11]-SP | 65 | 8 | Data to be collected | Data to be collected |
| [Sar9,Met(O2)11]-SP | 100 | 8 | Data to be collected | Data to be collected |
Note: The number of animals (N) is based on a sample protocol.[6][8] Actual values for cardiovascular changes need to be determined experimentally.
Table 2: Dose-Dependent Behavioral Effects of this compound in Rats
| Treatment Group | Dose (pmol/rat, i.c.v.) | N | Duration of Face Washing (s) | Frequency of Sniffing (counts/min) | Onset of Grooming (min) |
| Vehicle Control | 0 | 18 | Data to be collected | Data to be collected | Data to be collected |
| [Sar9,Met(O2)11]-SP | 10 | 9 | Data to be collected | Data to be collected | Data to be collected |
| [Sar9,Met(O2)11]-SP | 25 | 9 | Data to be collected | Data to be collected | Data to be collected |
| [Sar9,Met(O2)11]-SP | 65 | 8 | Data to be collected | Data to be collected | Data to be collected |
| [Sar9,Met(O2)11]-SP | 100 | 8 | Data to be collected | Data to be collected | Data to be collected |
Note: The number of animals (N) is based on a sample protocol.[6][8] Actual values for behavioral effects need to be determined experimentally.
Conclusion
This compound is a critical tool for elucidating the in vivo functions of the NK1 receptor. The protocols and guidelines presented here provide a framework for designing and conducting robust experiments in rats. Adherence to detailed methodologies and systematic data collection will ensure the generation of high-quality, reproducible results for advancing our understanding of tachykinin signaling in health and disease.
References
- 1. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound acetate | Neurokinin receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Preparing [Sar⁹,Met(O₂)¹¹]-Substance P Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of injectable solutions of [Sar⁹,Met(O₂)¹¹]-Substance P, a potent and selective agonist for the neurokinin-1 (NK1) receptor.[1][2][3] Proper handling, reconstitution, and formulation are critical to ensure the stability, sterility, and biological activity of the peptide for in-vitro and in-vivo research applications.
Physicochemical Properties
[Sar⁹,Met(O₂)¹¹]-Substance P is a synthetic analog of the naturally occurring neuropeptide, Substance P.[4] The modifications in its amino acid sequence, specifically the substitution with Sarcosine at position 9 and the oxidation of Methionine at position 11, enhance its stability and selectivity for the NK1 receptor.[4] Key properties are summarized in the table below.
| Property | Description |
| IUPAC Name | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O₂)-NH₂ |
| Molecular Formula | C₆₄H₁₀₀N₁₈O₁₅S |
| Molecular Weight | 1393.66 g/mol [4][5] |
| Appearance | White to off-white solid powder[5][6] |
| Purity (HPLC) | Typically ≥95%[1][2] |
| Solubility | Soluble in water. Concentrations up to 100 mg/mL have been reported, often requiring sonication for complete dissolution.[5][7][8] |
| Storage (Powder) | For long-term storage, keep desiccated at -20°C (up to 1 year) or -80°C (up to 2 years).[5][6] |
| Storage (Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[5][6][8] |
Mechanism of Action: NK1 Receptor Signaling
[Sar⁹,Met(O₂)¹¹]-Substance P exerts its biological effects by binding to and activating the NK1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[9][10] Agonist binding initiates a cascade of intracellular signaling events, primarily through Gq and Gs proteins.[9] This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[11] IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9][11] Concurrently, activation of Gs can stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[10] These signaling pathways ultimately modulate cellular functions such as proliferation, neuroinflammation, and pain transmission.[10][12]
Protocols for Solution Preparation
These protocols provide a framework for preparing solutions suitable for injection in research settings. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
-
[Sar⁹,Met(O₂)¹¹]-Substance P (lyophilized powder)
-
Sterile Water for Injection (WFI) or sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
0.9% Sodium Chloride for Injection (Sterile Saline)
-
Sterile, single-use syringes and needles
-
Sterile, disposable 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile, depyrogenated vials for final product
-
Vortex mixer
-
Bath sonicator
-
Calibrated analytical balance
-
pH meter
This protocol describes the preparation of a 10 mg/mL stock solution.
-
Preparation: Bring the vial of lyophilized [Sar⁹,Met(O₂)¹¹]-Substance P to room temperature before opening to prevent condensation.
-
Weighing: Aseptically weigh the desired amount of peptide. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Reconstitution: Add the appropriate volume of Sterile Water for Injection to the peptide. For a 10 mg/mL solution, add 1 mL of WFI to 10 mg of peptide.
-
Dissolution: Gently vortex the vial to mix. If the peptide does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.[5][7]
-
Storage: Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C.[5]
This protocol describes the dilution of the stock solution to a final concentration (e.g., 1 mg/mL) in a physiologically compatible buffer for injection.
-
Diluent Preparation: Prepare a sterile, isotonic buffer. A common choice is sterile phosphate-buffered saline (PBS) at pH 7.4. Alternatively, 0.9% sterile saline can be used.[13][14]
-
Dilution: Thaw an aliquot of the concentrated stock solution (from Protocol 1).
-
Calculation: Calculate the volume of stock solution needed. To prepare 1 mL of a 1 mg/mL solution from a 10 mg/mL stock:
-
V₁ (Stock Volume) = (C₂ x V₂) / C₁ = (1 mg/mL x 1 mL) / 10 mg/mL = 0.1 mL (100 µL)
-
-
Mixing: In a sterile vial, add 0.9 mL (900 µL) of sterile PBS (pH 7.4). Aseptically add 0.1 mL (100 µL) of the 10 mg/mL stock solution. Mix gently by inversion.
-
Final Concentration: The final solution contains 1 mg/mL of [Sar⁹,Met(O₂)¹¹]-Substance P in sterile PBS.
For all solutions intended for injection, terminal sterilization is mandatory to remove any potential microbial contamination.
-
Filter Selection: Choose a sterile, 0.22 µm syringe filter with low protein binding characteristics (e.g., PVDF).[15]
-
Filtration: Draw the prepared peptide solution into a sterile syringe.
-
Execution: Attach the 0.22 µm filter to the syringe. Carefully push the solution through the filter into a final sterile, depyrogenated vial.[5][6][8]
-
Labeling and Storage: Label the final vial clearly with the peptide name, concentration, date, and storage conditions. Store as appropriate for the experiment, typically at 2-8°C for short-term use or frozen for longer-term storage.
Experimental Workflow for Preparation
The following diagram outlines the logical flow for preparing sterile injectable solutions of [Sar⁹,Met(O₂)¹¹]-Substance P.
Quality Control Considerations
To ensure the reliability and reproducibility of experimental results, basic quality control checks on the prepared solutions are recommended.
| Parameter | Method | Purpose |
| Concentration | UV-Vis Spectrophotometry | Estimate the peptide concentration by measuring absorbance at 280 nm (due to Phe residues). A standard curve with known concentrations should be used for accurate quantification. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Assess the purity of the peptide and detect any degradation products. A reverse-phase C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA) is a common method for peptide analysis. The major peak should correspond to the expected retention time of the intact peptide. |
| Sterility | Culture-Based Methods | For GMP applications, aliquots of the final solution would be incubated on growth media (e.g., tryptic soy broth) to confirm the absence of microbial growth, ensuring the effectiveness of the sterile filtration process. |
| pH | pH Meter | Verify that the final solution's pH is within the desired physiological range (typically 7.2-7.4) to ensure compatibility and stability. |
References
- 1. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Just How Prevalent are Peptide Therapeutic Products? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kinampark.com [kinampark.com]
- 15. biorunstar.com [biorunstar.com]
Application Notes and Protocols for [Sar9,Met(O2)11]-Substance P in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic analog of Substance P (SP).[1][2] It functions as an agonist at the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[3] Its enhanced stability and selectivity for the NK1R over other tachykinin receptors make it a valuable tool for investigating the physiological and pathological roles of NK1R activation.[3] One of the key downstream effects of NK1R activation is the mobilization of intracellular calcium ([Ca2+]i), making this compound a critical reagent for studying receptor function and screening for novel modulators using calcium imaging techniques.
Mechanism of Action: NK1 Receptor Signaling
Activation of the NK1 receptor by this compound initiates a well-defined signaling cascade. The NK1R is coupled to the Gq/11 family of G proteins. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators.
Caption: NK1R signaling cascade initiated by this compound.
Quantitative Data
The following table summarizes key quantitative parameters for this compound and the parent compound, Substance P. This data is essential for designing experiments and interpreting results.
| Parameter | Ligand | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Kd) | This compound | 261 pM | Rat brain membranes | [4] |
| This compound | 105 pM | Rat submandibular gland | [4] | |
| [3H]-[Sar9,Met(O2)11]-Substance P | 1.4 ± 0.5 nM | Rat brain membranes | [3] | |
| Inhibitory Concentration (IC50) | This compound | 0.11 nM | U373MG cells (human glioblastoma) | [2] |
| Half-maximal Effective Concentration (EC50) for Calcium Mobilization | Substance P | ~3.16 nM (-log EC50 = 8.5 M) | HEK293 cells expressing NK1R | [5] |
Note: The EC50 value for calcium mobilization is for Substance P and serves as a strong proxy for this compound due to their similar binding affinities and potencies.
Experimental Protocols
Protocol 1: Calcium Imaging using Fluo-4 AM
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using the fluorescent indicator Fluo-4 AM in cultured cells expressing the NK1 receptor.
Materials:
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., Krebs-Ringer-HEPES)
-
Probenecid (optional)
-
Cells expressing NK1 receptor (e.g., HEK293-NK1R, CHO-NK1R, or primary neurons)
-
Black-walled, clear-bottom 96-well or 384-well microplates
Stock Solutions:
-
This compound (1 mM): Dissolve in sterile water. Aliquot and store at -20°C or -80°C.
-
Fluo-4 AM (1-5 mM): Dissolve in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 (20% w/v): Dissolve in DMSO. Store at room temperature.
-
Probenecid (100X stock): Dissolve in buffer. Store at -20°C.
Experimental Workflow:
Caption: Experimental workflow for a calcium imaging assay.
Procedure:
-
Cell Seeding:
-
Seed cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of Fluo-4 AM Loading Solution:
-
On the day of the experiment, prepare the loading buffer by diluting Fluo-4 AM stock solution in physiological buffer to a final concentration of 1-5 µM.
-
To aid in dye solubilization, pre-mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
-
If using cells known to extrude the dye, add Probenecid to the loading buffer at a final concentration of 1X.
-
-
Cell Loading:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with physiological buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
-
Add fresh buffer to each well and incubate for an additional 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM within the cells.
-
-
Calcium Imaging:
-
Place the microplate into a fluorescence plate reader or onto a fluorescence microscope equipped for calcium imaging (Excitation: ~494 nm, Emission: ~516 nm).
-
Establish a stable baseline fluorescence reading for each well for 10-30 seconds.
-
Add varying concentrations of this compound (e.g., 1 pM to 1 µM) to the wells. A multichannel pipette or an automated liquid handler can be used for simultaneous addition.
-
Immediately begin recording the fluorescence intensity over time for 1-5 minutes to capture the transient calcium response.
-
Data Analysis:
-
Normalization: The change in fluorescence is typically expressed as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F0), i.e., ΔF/F0.
-
Dose-Response Curves: Plot the peak ΔF/F0 values against the logarithm of the this compound concentration.
-
EC50 Calculation: Fit the dose-response data to a sigmoidal curve to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.
Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM
For more quantitative measurements that are less susceptible to variations in dye loading and cell number, the ratiometric indicator Fura-2 AM is recommended.
Modifications to Protocol 1:
-
Fluorescent Indicator: Use Fura-2 AM instead of Fluo-4 AM.
-
Imaging Setup: A system capable of alternating excitation wavelengths at ~340 nm (calcium-bound Fura-2) and ~380 nm (calcium-free Fura-2) is required. Emission is collected at ~510 nm.
-
Data Analysis: The data is expressed as the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). The change in this ratio is directly proportional to the change in intracellular calcium concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Poor dye loading | Optimize loading time, temperature, and Fluo-4/Fura-2 AM concentration. Use Pluronic F-127 to improve dye solubility. |
| Low/no NK1R expression | Confirm receptor expression using a positive control (e.g., a known NK1R-expressing cell line) or by molecular biology techniques (e.g., qPCR, Western blot). | |
| Inactive agonist | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. | |
| High background fluorescence | Incomplete removal of extracellular dye | Increase the number and volume of washes after dye loading. |
| Autofluorescence from media components | Use phenol red-free media or buffer for the experiment. | |
| Variable responses between wells | Uneven cell seeding | Ensure a homogenous cell suspension and careful plating technique. |
| Inconsistent dye loading | Ensure consistent incubation times and temperatures for all wells. |
Conclusion
This compound is a powerful tool for investigating NK1 receptor signaling. The protocols outlined above provide a robust framework for utilizing this selective agonist in calcium imaging experiments. By carefully optimizing experimental conditions and data analysis, researchers can obtain reliable and reproducible data to advance our understanding of NK1R function in health and disease, and to facilitate the discovery of novel therapeutic agents.
References
- 1. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding characteristics of [125I]Bolton-Hunter [Sar9,Met(O2)11]substance P, a new selective radioligand for the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [Sar9,Met(O2)11]-Substance P in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and selective synthetic analog of Substance P, a neuropeptide belonging to the tachykinin family. It acts as a high-affinity agonist for the neurokinin-1 (NK1) receptor, which is a G-protein coupled receptor (GPCR) widely expressed in smooth muscle tissues of the gastrointestinal, respiratory, and urinary tracts.[1] Activation of the NK1 receptor by agonists like this compound initiates a signaling cascade that leads to smooth muscle contraction. This makes it a valuable tool in pharmacological research for studying the physiology and pathophysiology of smooth muscle, as well as for the screening and characterization of novel therapeutic agents targeting the tachykinin system.
These application notes provide detailed protocols for utilizing this compound in isolated smooth muscle contraction assays, specifically using the guinea pig ileum as a model system. The included data and visualizations will aid researchers in designing and executing robust experiments to investigate the effects of NK1 receptor activation.
Signaling Pathway of NK1 Receptor in Smooth Muscle Contraction
The binding of this compound to the NK1 receptor on smooth muscle cells triggers a well-defined signaling cascade. The NK1 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. The elevated Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.
Caption: NK1 receptor signaling pathway in smooth muscle.
Quantitative Data: Potency of Tachykinin Receptor Agonists
The following table summarizes the potency of various tachykinin receptor agonists, including a close analog of this compound, in inducing contraction of guinea pig ileum smooth muscle. Potency is expressed as the EC50 value, which is the concentration of an agonist that produces 50% of the maximal response.
| Agonist | Tissue Preparation | Potency (EC50) | Reference |
| [Sar9]SP sulphone | Guinea Pig Ileum (Circular Muscle) | 83 pM | [2] |
| Septide | Guinea Pig Ileum (Circular Muscle) | 36 pM | [2] |
| Substance P (SP) | Guinea Pig Ileum (Circular Muscle) | 100 pM | [2] |
| Neurokinin A (NKA) | Guinea Pig Ileum (Circular Muscle) | 1.2 nM | [2] |
Note: [Sar9]SP sulphone is a closely related and potent NK1 receptor agonist to this compound.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Longitudinal Muscle Contraction Assay
This protocol details the steps for preparing and using an isolated guinea pig ileum longitudinal muscle strip in an organ bath to measure contractile responses to this compound.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Carbogen gas (95% O2 / 5% CO2)
-
This compound stock solution (e.g., 1 mM in distilled water)
-
Isolated organ bath system with force-displacement transducer and data acquisition software
-
Surgical instruments (scissors, forceps)
-
Suture thread
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig according to approved animal care and use protocols.
-
Open the abdominal cavity and locate the terminal ileum near the ileo-caecal junction.
-
Carefully excise a segment of the ileum (approximately 10-15 cm).
-
Place the excised tissue in a petri dish containing fresh, carbogen-aerated Tyrode's solution at room temperature.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Prepare longitudinal muscle-myenteric plexus (LMMP) strips by gently stroking the mesenteric border with a cotton swab to separate the longitudinal muscle layer from the underlying circular muscle and mucosa.
-
Cut the resulting LMMP sheet into strips approximately 1.5-2 cm long and 2-3 mm wide.
-
-
Mounting the Tissue:
-
Tie one end of the muscle strip to a tissue holder at the bottom of the organ bath chamber using suture thread.
-
Tie the other end of the strip to an isometric force-displacement transducer.
-
Fill the organ bath chamber (e.g., 10 mL) with Tyrode's solution maintained at 37°C and continuously aerated with carbogen.
-
-
Equilibration:
-
Apply an initial resting tension of approximately 1.0 g to the muscle strip.
-
Allow the tissue to equilibrate for at least 60 minutes.
-
During the equilibration period, wash the tissue with fresh, pre-warmed Tyrode's solution every 15-20 minutes. The resting tension may need to be readjusted during this time as the tissue relaxes.
-
-
Experimental Protocol (Cumulative Concentration-Response Curve):
-
After equilibration, record a stable baseline tension.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner. Start with a low concentration (e.g., 10 pM) and increase the concentration in logarithmic increments (e.g., half-log units) once the response to the previous concentration has reached a plateau.
-
Record the contractile response (increase in tension) for each concentration.
-
Continue adding the agonist until a maximal contraction is achieved and subsequent additions do not produce a further increase in response.
-
At the end of the experiment, wash the tissue thoroughly with Tyrode's solution to return to baseline.
-
-
Data Analysis:
-
Measure the peak contractile response for each concentration of this compound, expressed in grams of tension.
-
Normalize the data by expressing each response as a percentage of the maximal contraction obtained.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a concentration-response curve.
-
From the concentration-response curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Experimental Workflow Diagram
References
Application Note: Generation of a Dose-Response Curve for [Sar9,Met(O2)11]-Substance P
Audience: Researchers, scientists, and drug development professionals.
Introduction: [Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic peptide analog of Substance P.[1] It functions as an agonist for the Neurokinin-1 receptor (NK1R), a member of the tachykinin receptor subfamily of G-protein coupled receptors (GPCRs).[1][2][3] The NK1R is widely distributed in the central and peripheral nervous systems and is involved in various physiological processes, including pain transmission, inflammation, and vasodilation.[3][4] Understanding the potency and efficacy of this compound through dose-response analysis is critical for its application in research and potential therapeutic development.
Mechanism of Action: Upon binding of this compound, the NK1R primarily couples to the Gαq/11 G-protein.[3] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][6] The resulting transient increase in cytosolic Ca2+ concentration activates various downstream signaling cascades. Functional assays measuring this calcium mobilization are therefore a direct and robust method for quantifying NK1R activation.[5][7] Additionally, NK1R activation can modulate cyclic adenosine monophosphate (cAMP) levels, providing an alternative assay for receptor function.[8][9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular (i.c.v.) Injection of [Sar9,Met(O2)11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and selective synthetic analog of Substance P.[1] It functions as a high-affinity agonist for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor widely expressed in the central and peripheral nervous systems.[2][3][4] Due to its selectivity and stability, this compound is a critical research tool for investigating the physiological and pathological roles of the NK1 receptor, which is implicated in pain transmission, inflammation, smooth muscle contraction, and various behavioral responses.[5][6][7]
These application notes provide detailed protocols for the intracerebroventricular (i.c.v.) administration of this compound in rodents, along with data on its biological activity and a representation of its signaling pathway.
Data Presentation
Binding Affinity and Potency
| Parameter | Value | Cell Line/Tissue | Description | Reference |
| IC50 | 1.1 x 10-10 M | U-373 MG human astrocytoma cells | Displacement of [125I]BH-SP from the NK1 receptor. | [8][9] |
| Kd | 1.4 ± 0.5 nM | Rat brain membrane preparations | Binding affinity for a single class of high-affinity sites. | [4] |
| Bmax | 160 ± 3.0 fmol/mg protein | Rat brain membrane preparations | Maximum binding capacity in rat brain membranes. | [4] |
In Vivo Effects (i.c.v. Administration in Rats)
| Dose Range (per rat) | Physiological/Behavioral Effect | Notes | Reference |
| 10-100 pmol | Increased mean arterial blood pressure (MAP) | Effect is dose-dependent. | [8][10][11] |
| 10-100 pmol | Increased heart rate (HR) | Effect is dose-dependent. | [8][10][11] |
| 10-100 pmol | Increased face washing and sniffing | Dose-dependent increase. | [8][10][11] |
| 10-100 pmol | Induction of grooming behavior | This effect is unique to this compound when compared to septide. | [8][10][11] |
Experimental Protocols
Preparation of this compound for i.c.v. Injection
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the peptide in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or a similar appropriate vehicle. For example, to prepare a 100 µM stock solution, dissolve 1 mg of the peptide (MW: 1393.66) in 7.175 mL of aCSF.
-
Solubility: If the peptide does not readily dissolve, sonication can be used to aid dissolution.[12] For in vitro studies, water can be used as a solvent, with a solubility of up to 100 mg/mL with ultrasonic assistance.[8]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (1 month), -20°C is suitable; for long-term storage (up to 6 months), -80°C is recommended.[8][10]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare the desired final concentrations by diluting with sterile aCSF.
Intracerebroventricular (i.c.v.) Injection Protocol in Rats
This protocol is based on methodologies described for constructing a dose-response curve.[8][11]
-
Animal Model: Adult male Sprague-Dawley rats are commonly used. Animals should be cannulated for i.c.v. injections prior to the experiment.
-
Control Injection: Initially, administer a 1 µL i.c.v. injection of the vehicle (aCSF) to acclimate the animals to the injection procedure.[8][11]
-
Agonist Administration:
-
Wait for a 60-minute baseline period after the vehicle injection.[8][11]
-
Administer a single dose of this compound. The volume of administration is typically 1 µL per rat.[8][11]
-
To construct a dose-response curve, different groups of animals can be used for each dose (e.g., 10 pmol, 25 pmol, 65 pmol, and 100 pmol).[8][11]
-
Alternatively, increasing doses can be administered to the same animals at 24-hour intervals.[8][11]
-
-
Flushing: Following the peptide administration, flush the cannula with 5 µL of aCSF to ensure the complete delivery of the compound into the ventricle. This volume typically corresponds to the dead space of the catheter.[8][11]
-
Behavioral and Physiological Monitoring: Immediately after the injection, begin monitoring and recording the desired physiological parameters (e.g., MAP, HR) and behavioral responses (e.g., grooming, sniffing, face washing).
-
Control Group: A control group of animals should receive only the vehicle (aCSF) at each time point corresponding to the experimental group's injections.[8][11]
Visualizations
Signaling Pathway of this compound
Caption: NK1 Receptor Signaling Pathway Activation.
Experimental Workflow for i.c.v. Injection and Analysis
Caption: Workflow for i.c.v. Administration and Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. This compound | Neurokinin receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Quantifying [Sar9,Met(O2)11]-Substance P Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic peptide agonist of the Tachykinin NK1 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including pain transmission, inflammation, and mood regulation. As a stable analog of the endogenous ligand Substance P, this compound is a critical tool for studying NK1 receptor pharmacology and for the screening and characterization of novel NK1 receptor antagonists.
These application notes provide detailed protocols for a suite of in vitro bioassays designed to quantify the biological activity of this compound. The described methods cover receptor binding affinity and functional responses downstream of NK1 receptor activation, such as intracellular calcium mobilization and second messenger accumulation.
Signaling Pathway of the NK1 Receptor
Activation of the NK1 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration.
Caption: NK1 Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes the quantitative data for the activity of this compound and a closely related analog at the NK1 receptor from various bioassays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Radioligand Displacement Assay | Human U373 MG | Kᵢ | 1.1 x 10⁻¹⁰ M | [1] |
| DOTA-[Thi⁸,Met(O₂)¹¹]SP | Inositol Phosphate Accumulation | HEK293-T (hNK1R) | pEC₅₀ | 8.13 ± 0.13 | [2] |
| DOTA-[Thi⁸,Met(O₂)¹¹]SP | Inositol Phosphate Accumulation | HEK293-T (hNK1R) | Eₘₐₓ (% of Substance P) | 114.7 ± 11.2 | [2] |
Experimental Protocols
Radioligand Displacement Assay
This protocol is for determining the binding affinity (Kᵢ) of this compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
Workflow Diagram:
Caption: Radioligand Displacement Assay Workflow.
Materials:
-
Cell Membranes: Prepared from a cell line endogenously or recombinantly expressing the NK1 receptor (e.g., human U373 MG astrocytoma cells).
-
Radioligand: [¹²⁵I]Bolton-Hunter labeled Substance P ([¹²⁵I]BH-SP).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [¹²⁵I]BH-SP (typically at or below its Kₔ), and varying concentrations of this compound.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled Substance P).
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).[1]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK1 receptor activation by this compound.
Workflow Diagram:
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Cells: A cell line recombinantly expressing the human NK1 receptor (e.g., CHO-hNK1R, HEK293-hNK1R) or a cell line with endogenous expression (e.g., SH-SY5Y).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Probenecid: (Optional) To inhibit dye leakage from cells.
-
Test Compound: this compound.
-
Positive Control: A known NK1 receptor agonist (e.g., Substance P) or a general secretagogue like ATP.
-
Antagonist Control: A selective NK1 receptor antagonist (e.g., L-732,138).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into black-walled, clear-bottom microplates and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM in assay buffer. Pluronic acid can be included to aid in dye solubilization.
-
Aspirate the culture medium from the cells and add the dye-loading solution.
-
-
Incubation: Incubate the plate for approximately 1 hour at 37°C to allow the cells to take up the dye.[3][4]
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye. Leave a final volume of assay buffer in each well.
-
Compound Addition and Measurement:
-
Place the cell plate into the fluorescence plate reader, which is set to the appropriate excitation and emission wavelengths for the dye (e.g., Ex/Em = 490/525 nm for Fluo-4).[3][4]
-
Establish a stable baseline fluorescence reading.
-
The instrument will then automatically add varying concentrations of this compound to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 1-2 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response.
-
Inositol Phosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the IP3 signaling cascade, providing a robust measure of Gαq-coupled receptor activation. The HTRF® IP-One assay from Cisbio is a common platform for this measurement.
Workflow Diagram:
Caption: HTRF IP-One Assay Workflow.
Materials:
-
Cells: A cell line recombinantly expressing the human NK1 receptor (e.g., HEK293-hNK1R).
-
Test Compound: this compound.
-
HTRF® IP-One Assay Kit: (Cisbio) containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and lysis buffer.
-
Stimulation Buffer: Typically provided in the kit or a similar buffer containing LiCl (to inhibit IP1 degradation).
-
White 96- or 384-well microplates.
-
An HTRF-compatible plate reader.
Procedure (based on a similar compound's protocol[2]):
-
Cell Plating: Seed HEK293-hNK1R cells in white microplates and culture overnight.
-
Stimulation:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a range of concentrations of this compound.
-
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for IP1 accumulation.[2]
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 followed by anti-IP1-Cryptate) prepared in the lysis buffer to all wells.
-
-
Second Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Use an IP1 standard curve to convert the HTRF ratio to the concentration of IP1.
-
Plot the IP1 concentration against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (pEC₅₀) and Eₘₐₓ.
-
References
Troubleshooting & Optimization
solubility issues with [Sar9,Met(O2)11]-Substance P and how to solve them
Welcome to the technical support center for [Sar9,Met(O2)11]-Substance P. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this potent and selective tachykinin NK1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2][3] The modifications at position 9 (Sarcosine) and 11 (Methionine sulfoxide) enhance its stability and selectivity for the neurokinin-1 (NK1) receptor.[1][4][5]
Q2: What is the primary mechanism of action for this compound?
This compound acts as a potent and selective agonist for the NK1 receptor, a G protein-coupled receptor (GPCR).[2][3] Binding of the agonist to the NK1 receptor activates downstream signaling pathways, primarily through Gq and Gs proteins.[6][7] This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium and cyclic AMP (cAMP) levels.[6][7][8][9] These events trigger a cascade of cellular responses, including the activation of mitogen-activated protein kinase (MAPK) pathways such as ERK1/2 and p38.[2][10][11]
Q3: How should I store the lyophilized powder and reconstituted solutions of this compound?
-
Lyophilized Powder: Store the lyophilized powder desiccated at -20°C for long-term storage (up to several years).[1][4][11][12]
-
Reconstituted Solutions: For short-term storage, solutions can be kept at 4°C for a few days. For long-term storage, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13][14][15] Solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to six months.[10][16]
Troubleshooting Guide: Solubility Issues
Researchers may occasionally encounter difficulties in dissolving this compound. The following guide provides systematic steps to address these challenges.
Problem 1: The peptide does not dissolve in water.
Cause: The peptide may have hydrophobic characteristics or may require specific pH conditions for optimal solubility.
Solution:
-
Assess the Peptide's Charge: Based on its amino acid sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O2)-NH2), this compound has a net positive charge at neutral pH due to the Arginine and Lysine residues. Therefore, it is considered a basic peptide.
-
Initial Dissolution Attempt: Start by attempting to dissolve the peptide in sterile, distilled water.[17]
-
Acidic Conditions: If the peptide does not dissolve in water, try adding a small amount of 10% aqueous acetic acid.[17][18] The acidic environment will further protonate the basic residues, increasing its solubility in aqueous solutions.
-
Sonication: Brief periods of sonication can help to break up aggregates and facilitate dissolution.[19][20] Use a bath sonicator and cool the sample on ice between short bursts (e.g., 3 x 10 seconds) to prevent heating and potential degradation of the peptide.[19]
-
Gentle Warming: Gently warming the solution to approximately 37°C can also aid in dissolution.[11] Avoid excessive heat, as it can lead to degradation.
Problem 2: The peptide solution is cloudy or shows visible precipitates.
Cause: This may indicate incomplete dissolution or aggregation of the peptide.
Solution:
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material or aggregates.[20] Use the supernatant for your experiments to ensure a clear, homogenous solution.
-
Re-dissolution with Organic Solvents: If the peptide remains insoluble in aqueous solutions, a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) can be used.[20][21] First, dissolve the peptide in a minimal amount of DMSO. Then, slowly add this solution dropwise to your aqueous buffer while vortexing to reach the desired final concentration.[21] Note that the final concentration of DMSO should be kept low (typically <1%) in cell-based assays to avoid cytotoxicity.[20][21]
-
Use of Chaotropic Agents: For peptides that are highly prone to aggregation, dissolving them in a solution containing a chaotropic agent like 6M guanidine hydrochloride or 8M urea can be effective.[1] Subsequently, the solution should be diluted to the desired working concentration.
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent and the specific batch of the peptide. The following table summarizes solubility data from various sources.
| Solvent | Reported Solubility | Molar Concentration (mM) | Source(s) |
| Water | 1 mg/mL | ~0.72 mM | [11][22] |
| Water | 50 mg/mL (sonication recommended) | ~35.88 mM | [12][23] |
| Water | 100 mg/mL (ultrasonic needed) | ~71.75 mM | [16][24] |
| Water (for TFA salt) | 100 mg/mL (ultrasonic needed) | ~66.33 mM | [10][25] |
| DMSO | 10 mM | 10 mM | [4][26] |
| PBS | 50 mg/mL (for TFA salt, ultrasonic needed) | ~33.16 mM | [3] |
| PBS | 100 mg/mL (ultrasonic needed) | ~71.75 mM | [2] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture.[27][28]
-
Solvent Selection: Based on the desired final concentration and experimental setup, choose an appropriate solvent (e.g., sterile water, PBS, or DMSO).
-
Initial Dissolution: Add the chosen solvent to the vial. For aqueous solvents, start with a volume that will produce a stock solution of 1-10 mg/mL.[15]
-
Aiding Dissolution (if necessary):
-
Final Dilution: Once the peptide is dissolved, it can be further diluted to the final working concentration using the appropriate aqueous buffer.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[13]
Visualizations
Signaling Pathway of this compound via the NK1 Receptor
Caption: NK1 Receptor signaling cascade initiated by this compound.
Experimental Workflow for Dissolving this compound
Caption: Step-by-step workflow for dissolving this compound.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. varsitytutors.com [varsitytutors.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. pnas.org [pnas.org]
- 11. Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 13. jpt.com [jpt.com]
- 14. protidehealth.com [protidehealth.com]
- 15. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 16. peptidedosages.com [peptidedosages.com]
- 17. biocat.com [biocat.com]
- 18. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 19. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 20. jpt.com [jpt.com]
- 21. lifetein.com [lifetein.com]
- 22. Activation of the neurokinin-1 receptor by substance P triggers the release of substance P from cultured adult rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Substance P enhances NF-κB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signali… [ouci.dntb.gov.ua]
- 24. medchemexpress.com [medchemexpress.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. This compound acetate | Neurokinin receptor | TargetMol [targetmol.com]
- 27. verifiedpeptides.com [verifiedpeptides.com]
- 28. Recommendations for the storage and dissolution of peptides [gtpeptide.com]
preventing degradation of [Sar9,Met(O2)11]-Substance P in experimental solutions
Welcome to the technical support center for [Sar9,Met(O2)11]-Substance P. This guide provides troubleshooting advice and answers to frequently asked questions to help you ensure the stability and integrity of this selective NK1 receptor agonist in your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are the modifications important?
A1: this compound is a synthetic analog of Substance P, a neuropeptide involved in various physiological processes. The modifications at positions 9 and 11 are critical for its function as a research tool:
-
Sarcosine at position 9 (Sar9): This substitution for glycine enhances the peptide's stability and resistance to degradation by certain proteases.[1]
-
Oxidized Methionine at position 11 (Met(O2)11): This modification influences the peptide's biological activity and selectivity for the neurokinin-1 (NK1) receptor.[1]
These changes result in a potent and selective NK1 receptor agonist with improved stability compared to native Substance P, making it a valuable tool for in vitro and in vivo studies.[2][3]
Q2: What are the primary enzymes responsible for the degradation of Substance P and its analogs?
A2: Substance P is susceptible to degradation by various proteases.[4] The primary enzymes involved are metalloendopeptidases, including:
-
Neprilysin (NEP) , also known as "enkephalinase" or endopeptidase-24.11, which cleaves the peptide at multiple sites.[5][6]
-
Angiotensin-Converting Enzyme (ACE) .[4]
-
Matrix Metalloproteinases (MMPs) .[4]
-
Other proteases such as chymotrypsin.[4]
Degradation often occurs via C-terminal processing, leading to truncated, inactive fragments.[7]
Q3: How should I properly store and handle this compound to minimize degradation?
A3: Proper storage and handling are crucial for maintaining the peptide's integrity.
-
Lyophilized Powder: Store the powder desiccated at -20°C for up to one year or at -80°C for up to two years.[8]
-
Stock Solutions: Once dissolved, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[8][9]
-
Solvents: The peptide is soluble in sterile water.[8][10] For some applications, sonication may be recommended to aid dissolution.[10]
Q4: Can I use a combination of protease inhibitors to prevent degradation?
A4: Yes, using a cocktail of protease inhibitors is a highly effective strategy. Since multiple enzymes can degrade Substance P, a combination of inhibitors targeting different protease classes can provide broader protection. For example, a combination of a specific substance-P-degrading enzyme inhibitor and phosphoramidon (a neprilysin inhibitor) has been shown to be more effective than either inhibitor alone.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Peptide degradation due to endogenous proteases in the experimental system (e.g., cell culture, tissue homogenates). | Add a cocktail of protease inhibitors to your experimental solution. Consider using specific inhibitors like phosphoramidon (for neprilysin) and a broad-spectrum metalloprotease inhibitor like GM6001.[7][11][12] |
| Improper storage or handling leading to chemical instability. | Review storage conditions. Ensure the peptide is stored at the recommended temperature and that stock solutions are aliquoted to avoid freeze-thaw cycles.[8] | |
| Inconsistent results between experiments. | Variability in the concentration or activity of endogenous proteases in biological samples. | Standardize sample preparation protocols and consistently use a fresh solution of protease inhibitors in all experiments. |
| Use of different batches of the peptide with slight variations in purity or activity. | If possible, use the same batch of this compound for a series of related experiments. | |
| Precipitation of the peptide in solution. | The peptide has exceeded its solubility limit in the chosen solvent. | Ensure you are not exceeding the recommended solubility (e.g., up to 100 mg/mL in water).[8] Gentle warming to 37°C or sonication may help to redissolve the peptide.[9] |
| The pH of the solution is not optimal for peptide stability. | Prepare solutions in a buffered system appropriate for your experiment and verify the final pH. |
Efficacy of Protease Inhibitors
The following table summarizes the efficacy of various protease inhibitors in preventing Substance P degradation.
| Inhibitor | Target Enzyme(s) | Typical Concentration | Reported Efficacy |
| Phosphoramidon | Neprilysin (NEP)/Endopeptidase-24.11 | 1 µM | Markedly increases Substance P overflow from tissue slices.[12] Reduces degradation by 40-50% in rat diencephalon slices.[11] |
| Thiorphan | Neprilysin (NEP)/Enkephalinase | 1-10 µM | Markedly increases Substance P overflow.[12] |
| GM6001 (Galardin) | Broad-spectrum Matrix Metalloproteinase (MMP) inhibitor | Varies by experiment | The most effective compound at preventing Substance P degradation in spinal cord lysates.[7][13] |
| O-phenanthroline | Broad-spectrum Metalloprotease inhibitor | Varies by experiment | Potently blocks Substance P degradation in spinal cord lysates.[7][13] |
| Captopril/Enalaprilat | Angiotensin-Converting Enzyme (ACE) | up to 10 µM | Inactive against the primary Substance P degrading activity in some brain regions.[12] |
| Leupeptin | Calpain and other serine/cysteine proteases | Varies by experiment | Markedly increases Substance P overflow.[12] |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Working Solution
-
Reconstitution of Lyophilized Peptide:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water to a desired stock concentration (e.g., 1 mM).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Preparation of Protease Inhibitor Cocktail:
-
Prepare a concentrated stock solution of a protease inhibitor cocktail containing inhibitors relevant to your experimental system. A common starting point is a broad-spectrum metalloprotease inhibitor.
-
For targeted inhibition, prepare stock solutions of specific inhibitors such as phosphoramidon (1 mM) and GM6001 (10 mM) in an appropriate solvent (e.g., DMSO or water).
-
-
Preparation of the Final Working Solution:
-
Dilute the this compound stock solution to the final working concentration in your experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium).
-
Add the protease inhibitor(s) to the working solution at their final effective concentration (e.g., 1 µM phosphoramidon, 10 µM GM6001).
-
Use the prepared working solution immediately or store on ice for a short period before use.
-
Visualizations
Caption: Major enzymatic degradation pathways of Substance P.
Caption: Recommended workflow for preparing stabilized solutions.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Metalloendopeptidase (EC 3.4.24.11) but not angiotensin converting enzyme is involved in the inactivation of substance P by synaptic membranes of the rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 11. Inhibition of substance P degradation in rat brain preparations by peptide hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enkephalinase is involved in the degradation of endogenous substance P released from slices of rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing [Sar9,Met(O2)11]-Substance P for Primary Neurons
Welcome to the technical support center for the use of [Sar9,Met(O2)11]-Substance P with primary neurons. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in primary neuron cultures?
A1: The optimal concentration of this compound is highly dependent on the neuron type, culture age, and the specific biological question. Based on available literature, a good starting point for most applications is in the low nanomolar (nM) range. For initial experiments, a dose-response curve is highly recommended, starting from the picomolar (pM) range up to the micromolar (µM) range.
One study on cultured myenteric neurons showed that the threshold concentration for substance P to induce a detectable increase in intracellular calcium ([Ca2+]i) was 0.1 nM, with an EC50 of approximately 10 nM.[1] In the same study, 1 µM of this compound was used to confirm NK1 receptor-mediated calcium mobilization.[1] For studies on potentiation of other receptor responses, such as TRPV1, concentrations in the nanomolar range have been shown to be effective.
Q2: I am not observing any response in my primary neurons after applying this compound. What could be the issue?
A2: Several factors could contribute to a lack of response. Here’s a troubleshooting guide to address this issue:
-
Receptor Expression: Confirm that your primary neuron type expresses the Neurokinin-1 receptor (NK1R). NK1R expression can vary significantly between different neuronal populations. For example, NK1R is expressed in dorsal root ganglion (DRG) neurons, myenteric neurons, and certain populations of central nervous system neurons.[1][2][3] You can verify expression using immunocytochemistry or qPCR.
-
Concentration and Purity of the Peptide: Ensure the peptide is properly reconstituted and the final concentration in your culture medium is accurate. Peptides can adhere to plasticware, so using low-adhesion tubes is recommended. Verify the purity and activity of your this compound stock.
-
Receptor Desensitization: Prolonged or repeated exposure to high concentrations of an agonist can lead to receptor desensitization and internalization.[1][4][5][6] If you are performing long-term experiments, consider using a lower concentration or intermittent application. The desensitization process involves G-protein receptor kinases (GRKs) and β-arrestins.[4][5][6]
-
Culture Health: Ensure your primary neuron cultures are healthy and viable. Poor culture health can lead to a general lack of responsiveness to stimuli.
-
Vehicle Control: If you are using a solvent like DMSO to dissolve the peptide, ensure the final concentration of the solvent in the culture medium is not affecting neuronal viability or receptor function. Always include a vehicle-only control in your experiments.
Q3: I am observing neuronal death in my cultures after treatment with this compound. Is this expected?
A3: At high concentrations, substance P and its analogs can induce neuronal cell death. One study demonstrated that micromolar concentrations of substance P led to decreased viability in primary cortical, hippocampal, and striatal neurons after 48 hours of exposure.[7] If you are observing cytotoxicity, it is crucial to perform a dose-response and time-course experiment to find a concentration that elicits the desired biological effect without causing cell death. For most signaling studies, concentrations in the nanomolar range are sufficient and less likely to be toxic.
Q4: How should I prepare and store my this compound stock solution?
A4: For optimal stability, this compound should be reconstituted in sterile, nuclease-free water or a suitable buffer. It is recommended to prepare a concentrated stock solution (e.g., 1 mM), aliquot it into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Product datasheets from suppliers often provide specific solubility and storage instructions that should be followed.
Data Presentation
Table 1: Recommended Working Concentrations of this compound and Substance P in Primary Neuron Cultures
| Application | Neuron Type | Agonist | Concentration Range | Incubation Time | Expected Outcome |
| Intracellular Calcium Mobilization | Myenteric Neurons | Substance P | 0.1 nM - 1 µM | Minutes | Increase in [Ca2+]i |
| Intracellular Calcium Mobilization | Myenteric Neurons | This compound | 1 µM | Minutes | Increase in [Ca2+]i |
| Potentiation of Capsaicin Response | Dorsal Root Ganglion (DRG) Neurons | This compound | 100 nM | Minutes | Potentiation of capsaicin-induced currents |
| Induction of Neuronal Death | Cortical, Hippocampal, Striatal Neurons | Substance P | 10 - 100 µM | 48 hours | Decreased cell viability |
Experimental Protocols
Protocol 1: Assessment of Intracellular Calcium Mobilization in Primary Neurons
-
Cell Preparation: Plate primary neurons on glass-bottom dishes or coverslips suitable for microscopy. Culture the neurons for the desired number of days in vitro (DIV) to allow for maturation and receptor expression.
-
Dye Loading: Load the neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye. Mount the dish on a fluorescence microscope and record the baseline fluorescence for 1-2 minutes.
-
Agonist Application: Prepare a 2X or 10X working solution of this compound in the physiological buffer. Add the agonist to the dish to achieve the final desired concentration while recording the fluorescence signal.
-
Data Acquisition: Continue recording the fluorescence for several minutes to capture the peak response and any subsequent changes.
-
Data Analysis: Calculate the change in fluorescence intensity over time. The response is often expressed as a ratio of the peak fluorescence to the baseline fluorescence (F/F0).
Protocol 2: Immunocytochemistry for NK1 Receptor Expression
-
Cell Fixation: Fix primary neurons cultured on coverslips with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Permeabilization and Blocking: Wash the coverslips with PBS. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with a primary antibody specific for the NK1 receptor diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips with PBS. Incubate with a fluorescently labeled secondary antibody diluted in the blocking solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: (Optional) Counterstain the nuclei with DAPI. Wash the coverslips with PBS and mount them on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained neurons using a fluorescence or confocal microscope.
Mandatory Visualizations
Signaling Pathway
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
Troubleshooting Logic
References
- 1. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 Receptor Enhances TRPV1 Activity in Primary Sensory Neurons via PKCε: A Novel Pathway for Heat Hyperalgesia | Journal of Neuroscience [jneurosci.org]
- 3. Neurokinin-1 Receptor Enhances TRPV1 Activity in Primary Sensory Neurons via PKCε: A Novel Pathway for Heat Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
troubleshooting unexpected results in [Sar9,Met(O2)11]-Substance P experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Sar9,Met(O2)11]-Substance P, a potent and selective agonist for the neurokinin-1 (NK1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Substance P.[1] It functions as a potent and selective agonist for the neurokinin-1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Its primary mechanism of action involves binding to the NK1 receptor, which preferentially couples to the Gαq/11 G protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream signaling events, most notably an increase in intracellular calcium concentration.
Q2: What are the common experimental applications of this compound?
A2: Due to its high selectivity for the NK1 receptor, this compound is widely used as a research tool to investigate the physiological and pathological roles of NK1 receptor activation. Common applications include studying pain transmission, neurogenic inflammation, and the role of the NK1 receptor in various central nervous system disorders. It is also utilized in in vivo studies to elicit specific physiological responses, such as changes in blood pressure and heart rate, and behavioral effects like grooming and sniffing in rodents.[2][3]
Q3: How should this compound be stored and handled?
A3: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C or -80°C. Once reconstituted in a solvent (e.g., water or a buffer), it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or -20°C for one month. The stability of the peptide in solution can be a critical factor, and fresh preparations are often recommended for optimal results.
Q4: In which solvent can this compound be dissolved?
A4: this compound is generally soluble in water.[4] For in vivo experiments, it is often dissolved in artificial cerebrospinal fluid (aCSF) for intracerebroventricular (i.c.v.) injections.[2][3] It is recommended to consult the manufacturer's datasheet for specific solubility information. Sonication may be used to aid dissolution.[4]
Troubleshooting Guide
Unexpected In Vitro Results
Q5: I am not observing any cellular response (e.g., calcium mobilization or inositol phosphate accumulation) after applying this compound to my cell line. What are the possible causes and solutions?
A5:
-
Low or Absent NK1 Receptor Expression: The cell line you are using may not endogenously express the NK1 receptor at a sufficient level.
-
Solution: Verify NK1 receptor expression using techniques like RT-qPCR, Western blot, or flow cytometry. Consider using a cell line known to express NK1 receptors (e.g., U373 MG cells) or transiently transfecting your cells with a plasmid encoding the human NK1 receptor.[5] Proinflammatory cytokines have been shown to induce NK1R expression in some colon epithelial cell lines.[6]
-
-
Peptide Degradation: Peptides can be susceptible to degradation by proteases present in cell culture media or on the cell surface.
-
Solution: Prepare fresh solutions of this compound for each experiment. Consider including a protease inhibitor cocktail in your assay buffer.
-
-
Assay Sensitivity: The functional assay you are using may not be sensitive enough to detect a response.
-
Solution: Optimize your assay conditions, such as cell density, incubation time, and concentration of the agonist. For inositol phosphate assays, ensure that lithium chloride (LiCl) is included to prevent the degradation of IP1.[7]
-
-
Incorrect Ligand Concentration: The concentrations of this compound used may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell system.
-
Q6: I am observing a high background signal in my receptor binding assay.
A6:
-
Non-Specific Binding: The radiolabeled ligand may be binding to non-receptor sites on the cell membrane or the assay plate.
-
Solution: Include a step to determine non-specific binding by adding a high concentration of a non-labeled competing ligand (e.g., unlabeled Substance P or a specific NK1 receptor antagonist) to a set of wells. Subtract this non-specific binding from the total binding to get the specific binding. Optimizing the washing steps can also help reduce non-specific binding.
-
-
Issues with Cell Membranes: Poor quality of cell membrane preparation can lead to high background.
-
Solution: Ensure that the cell membrane preparation protocol is optimized and that the membranes are properly washed and stored.
-
Unexpected In Vivo Results
Q7: I am not observing the expected physiological or behavioral responses in my animal model after administering this compound.
A7:
-
Incorrect Administration Route or Dosage: The route of administration and the dosage are critical for in vivo experiments.
-
Solution: For central effects, intracerebroventricular (i.c.v.) injection is a common method.[2][3] Ensure the accuracy of the injection site. Perform a dose-response study to determine the optimal dose for your specific animal model and desired effect. Doses in the picomole range per rat have been shown to be effective for i.c.v. administration.[2][3]
-
-
Peptide Stability in Vivo: The peptide may be rapidly degraded by peptidases in the body.
-
Solution: While this compound is more stable than native Substance P, its in vivo half-life can still be a factor. Consider the timing of your measurements post-administration.
-
-
Animal Strain and Individual Variability: Different animal strains can exhibit varying sensitivities to neuropeptides. There can also be significant inter-individual variation.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Ensure that the chosen animal strain is appropriate for the study.
-
Quantitative Data
Table 1: Binding Affinity of this compound and Related Ligands at the NK1 Receptor
| Ligand | Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-[Sar9,Met(O2)11]-Substance P | - | Rat brain membranes | 1.4 ± 0.5 | 160 ± 3.0 | [8] |
| [177Lu]DOTA-[Thi8,Met(O2)11]SP(1–11) | - | U373 MG cells | 2.53 ± 0.54 | 2.01 ± 0.17 x 105 (receptors/cell) | [5] |
| [177Lu]DOTA-SP(4–11) | - | U373 MG cells | 1.05 ± 0.20 | 2.13 ± 0.16 x 105 (receptors/cell) | [5] |
| [177Lu]DOTA-[Thi8,Met(O2)11]SP(5–11) | - | U373 MG cells | 1.13 ± 0.21 | 2.02 ± 0.15 x 105 (receptors/cell) | [5] |
Table 2: Functional Potency of this compound and Substance P in Inositol Phosphate Accumulation Assays
| Ligand | Cell Line | pEC50 | Emax (% of SP) | Reference |
| DOTA-[Thi8,Met(O2)11]SP | HEK293-T (expressing NK1R) | 8.0 ± 0.1 | 100 ± 5 | [9] |
| Substance P | HEK293-T (expressing NK1R) | 8.2 ± 0.1 | 100 | [9] |
Experimental Protocols
Protocol 1: In Vivo Intracerebroventricular (i.c.v.) Injection in Rats
This protocol is adapted from studies investigating the central effects of this compound.[2][3]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral cerebral ventricle. Animals are allowed to recover for several days.
-
Peptide Preparation: this compound is dissolved in artificial cerebrospinal fluid (aCSF) to the desired concentration.
-
Administration: For dose-response studies, increasing doses of this compound (e.g., 10, 25, 65, and 100 pmol per rat) are administered in a volume of 1 µL, followed by a 5 µL flush with aCSF.[2][3] A control group receives only the vehicle (aCSF).
-
Monitoring: Physiological parameters such as mean arterial blood pressure (MAP) and heart rate (HR) are continuously monitored. Behavioral responses, including face washing, sniffing, and grooming, are observed and quantified.
Protocol 2: Receptor Binding Assay
This is a general protocol for a competitive binding assay using radiolabeled ligands.
-
Membrane Preparation: Cells expressing the NK1 receptor are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [3H]-[Sar9,Met(O2)11]-Substance P), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plate at room temperature or 37°C for a specified period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the competitor, from which the Ki can be calculated.
Protocol 3: Inositol Phosphate (IP) Accumulation Assay
This protocol measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[7]
-
Cell Culture: Plate NK1 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Labeling (Optional, for radioactive assays): Cells can be labeled overnight with [3H]-myo-inositol.
-
Stimulation: Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl) to inhibit IP1 degradation. Then, stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and IP1 Measurement: Lyse the cells and measure the accumulated IP1. This can be done using commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kits, which involve the competitive binding of labeled IP1 and sample IP1 to a specific antibody.
-
Data Analysis: Generate a dose-response curve by plotting the IP1 signal against the logarithm of the agonist concentration to determine the EC50.
Visualizations
Caption: NK1 Receptor Signaling Pathway
Caption: General Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. Neurokinin-1 receptor (NK-1R) expression is induced in human colonic epithelial cells by proinflammatory cytokines and mediates proliferation in response to substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
stability of [Sar9,Met(O2)11]-Substance P in different buffers and media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the selective NK1 receptor agonist, [Sar9,Met(O2)11]-Substance P, in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What makes this compound more stable than native Substance P?
A: The increased stability of this compound is primarily due to two modifications in its amino acid sequence. The substitution of L-Alanine at position 9 with Sarcosine (Sar) protects the peptide from degradation by aminopeptidases. Additionally, the oxidation of Methionine at position 11 to Methionine sulfoxide (Met(O2)) makes this residue resistant to oxidation, a common degradation pathway for peptides containing methionine. These changes result in a longer biological half-life, making it a more robust tool for in vivo and in vitro studies.[1]
Q2: What are the primary degradation pathways for this compound?
A: While more stable than Substance P, this compound can still undergo degradation. Potential pathways include:
-
Hydrolysis: Peptide bonds can be cleaved, particularly at aspartic acid (Asp) residues if present in the sequence, though this specific analogue does not contain Asp.
-
Deamidation: The glutamine (Gln) residues at positions 5 and 6 can undergo deamidation to form glutamic acid, especially at neutral to alkaline pH.
-
N-terminal pyroglutamate formation: The N-terminal Arginine (Arg) could potentially cyclize, though this is less common than with N-terminal Glutamine.
-
Physical Instability: Like other peptides, it can be susceptible to aggregation and adsorption to surfaces, especially at higher concentrations and in certain buffers.
Q3: What are the recommended storage conditions for this compound?
A: To ensure maximum stability and longevity:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term storage.[2] The powder form is significantly more stable than solutions.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., sterile water or a buffer of choice) and aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Q4: Which buffers are recommended for working with this compound?
A: The choice of buffer can significantly impact peptide stability. While specific data for this peptide is limited, general recommendations include:
-
Slightly acidic pH: A pH range of 4-6 is often optimal for peptide stability in solution, as it can minimize deamidation.
-
Commonly used buffers: Acetate and citrate buffers are generally good choices for this pH range. Phosphate buffers can sometimes catalyze degradation, so their use should be evaluated.[4]
-
Avoid high pH: Buffers with a pH above 8 should be avoided to minimize the risk of deamidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of biological activity in experiments | Peptide degradation due to improper storage or handling. | - Ensure the peptide is stored correctly (lyophilized at -20°C/-80°C, solutions in aliquots at -80°C).- Avoid multiple freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a frozen stock.- Check the pH and composition of your experimental buffer. |
| Adsorption of the peptide to labware (e.g., plastic tubes, pipette tips). | - Use low-protein-binding microcentrifuge tubes and pipette tips.- Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your solutions, if compatible with your assay. | |
| Inconsistent results between experiments | Inaccurate peptide concentration due to water absorption by the lyophilized powder. | - Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial and weighing.- For precise concentration determination, consider peptide quantification by amino acid analysis. |
| Variability in solution preparation. | - Ensure the peptide is fully dissolved before use. Sonication can aid dissolution.[5]- Prepare a large enough stock solution to be used across multiple experiments to minimize variability. | |
| Precipitation of the peptide in solution | Poor solubility in the chosen buffer. | - Check the recommended solvent for the specific product lot. Some peptides may require a small amount of organic solvent (e.g., DMSO, acetonitrile) for initial solubilization before dilution in aqueous buffer.- Adjust the pH of the buffer, as peptide solubility is often pH-dependent.- Consider using a different buffer system. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Buffer
This protocol outlines a general method to determine the stability of the peptide in a buffer of interest at a given temperature.
1. Materials:
- This compound (lyophilized powder)
- Buffer of interest (e.g., Phosphate Buffered Saline (PBS) pH 7.4, 50 mM Acetate buffer pH 5.0)
- High-purity water
- Low-protein-binding microcentrifuge tubes
- Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Mobile phase for HPLC (e.g., water and acetonitrile with 0.1% trifluoroacetic acid (TFA))
2. Procedure:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.
- Dilute the stock solution with the buffer of interest to a final concentration of 100 µg/mL in low-protein-binding tubes.
- Immediately after preparation (T=0), take an aliquot for HPLC analysis. This will serve as the initial concentration reference.
- Incubate the remaining solution at the desired temperature.
- At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots for HPLC analysis.
- Analyze the samples by reverse-phase HPLC. The peak area of the intact peptide will be used to determine the remaining concentration.
- Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.
Protocol 2: Assessing Enzymatic Stability in Biological Media (e.g., Plasma)
This protocol is designed to evaluate the stability of the peptide in the presence of enzymes found in biological fluids.
1. Materials:
- This compound
- Control human or animal plasma (heparinized)
- Incubator or water bath at 37°C
- Acetonitrile or other suitable protein precipitation agent
- Centrifuge
- HPLC-MS/MS system for quantification
2. Procedure:
- Prepare a stock solution of this compound.
- Pre-warm the plasma to 37°C.
- Spike the plasma with the peptide to a final concentration of 1 µg/mL.
- At T=0, immediately take an aliquot and add it to 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins and stop enzymatic activity.
- Incubate the remaining plasma sample at 37°C.
- At various time points (e.g., 15, 30, 60, 120, 240 minutes), take aliquots and precipitate the proteins with acetonitrile.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate the solvent.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
- Quantify the remaining peptide at each time point to determine the degradation profile.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Buffer System | pH | Half-life (t½) in hours (Hypothetical) |
| 50 mM Acetate | 5.0 | > 72 |
| Phosphate Buffered Saline (PBS) | 7.4 | ~ 48 |
| 50 mM Tris | 8.5 | ~ 24 |
Note: These are hypothetical values for illustrative purposes. Actual stability should be determined experimentally.
Table 2: Hypothetical Stability in Biological Media at 37°C
| Medium | Half-life (t½) in minutes (Hypothetical) |
| Human Plasma | > 240 |
| Rat Plasma | > 240 |
Note: The enhanced stability against peptidases suggests a significantly longer half-life compared to native Substance P.
Visualizations
Caption: Workflow for assessing peptide stability in a buffer.
Caption: Potential degradation pathways for the peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. genscript.com [genscript.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Neurokinin receptor | TargetMol [targetmol.com]
Technical Support Center: Managing Receptor Desensitization with [Sar9,Met(O2)11]-Substance P
Welcome to the technical support center for researchers utilizing the potent and selective neurokinin-1 (NK1) receptor agonist, [Sar9,Met(O2)11]-Substance P. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you effectively manage receptor desensitization and tachyphylaxis in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic analog of Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] This analog is a highly potent and selective agonist for the tachykinin NK1 receptor.[3][4] Its high selectivity makes it a valuable tool for studying the specific roles of the NK1 receptor in cellular signaling and physiological functions, minimizing off-target effects that might be observed with the native Substance P.[5][6]
Q2: What are receptor desensitization and tachyphylaxis in the context of NK1 receptor activation?
A2: Receptor desensitization is a process where a receptor's response to a stimulus diminishes over time despite the continued presence of the agonist. Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. For the NK1 receptor, a G-protein coupled receptor (GPCR), prolonged exposure to an agonist like this compound leads to a series of cellular events that reduce the receptor's ability to signal.[7] This process is crucial for preventing overstimulation of neurons and other target cells.[2]
Q3: What is the underlying mechanism of NK1 receptor desensitization?
A3: The desensitization of the NK1 receptor is a multi-step process primarily initiated by agonist binding. This triggers the recruitment of G-protein-coupled receptor kinases (GRKs) to the intracellular domains of the receptor. GRKs phosphorylate the receptor, which in turn promotes the binding of β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its G-protein, thereby dampening the downstream signaling cascade. Following this, the receptor-arrestin complex is often targeted for internalization into endosomes.[2][8]
Q4: How quickly does the NK1 receptor desensitize and resensitize?
A4: The onset of NK1 receptor desensitization is rapid, often occurring within minutes of agonist exposure.[7] Studies with the native ligand, Substance P, have shown that the calcium response can be completely desensitized after a 10-minute exposure.[9] The resensitization process, which involves the dephosphorylation and recycling of the receptor back to the cell surface, can be slower and more variable. Some studies suggest that NK1 receptors can remain desensitized for up to 2.5 to 3 hours following a single agonist application.[10][11] The exact kinetics can depend on the specific cell type, agonist concentration, and experimental conditions.
Q5: Is this compound stable in solution?
A5: While specific stability data for this compound in all common laboratory buffers is not extensively published, general knowledge about peptide stability suggests that it is susceptible to degradation. Substance P and its analogs can be degraded by proteases present in biological preparations.[12] Furthermore, the stability of Substance P can be influenced by its salt form, with hydrochloride and trifluoroacetate salts being more stable than the acetate salt.[13] It is recommended to prepare fresh solutions for each experiment, store stock solutions at -20°C or -80°C, and avoid repeated freeze-thaw cycles. For in-vitro experiments, using protease inhibitors in the assay buffer may be beneficial.
Troubleshooting Guides
Here are some common issues encountered during experiments with this compound and how to address them.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to the agonist | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 2. Low Receptor Expression: The cell line or tissue preparation may have low levels of NK1 receptor expression. 3. Incorrect Agonist Concentration: The concentration of this compound may be too low to elicit a response. | 1. Prepare fresh agonist solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Consider using protease inhibitors in your assay buffer. 2. Verify NK1 receptor expression using techniques like Western blot, qPCR, or immunocytochemistry. 3. Perform a dose-response curve to determine the optimal concentration for your experimental system. |
| Rapid loss of signal (Tachyphylaxis) | 1. Receptor Desensitization: This is an expected physiological response to a potent agonist. 2. Agonist Depletion: In a static culture system, the agonist may be depleted over time through receptor binding and internalization. | 1. Design experiments with appropriate time courses to capture both the initial response and the desensitized state. For longer-term studies, consider intermittent agonist application. 2. For prolonged experiments, a perfusion system may be necessary to maintain a constant agonist concentration. |
| High background or non-specific effects | 1. Non-specific Binding: Peptides can adhere to plasticware or other surfaces. 2. Off-target Effects: Although highly selective, at very high concentrations, the agonist might interact with other receptors. | 1. Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA). Include appropriate vehicle controls in your experimental design. 2. Use the lowest effective concentration of the agonist as determined by your dose-response curve. Confirm specificity with a selective NK1 receptor antagonist. |
| Variability between experiments | 1. Inconsistent Agonist Preparation: Variations in the preparation of the agonist solution can lead to different effective concentrations. 2. Cell Passage Number: The expression level of receptors can change with increasing cell passage number. 3. Differences in Experimental Conditions: Minor variations in temperature, incubation times, or buffer composition can affect the results. | 1. Standardize your protocol for preparing and diluting the agonist. 2. Use cells within a defined passage number range for all experiments. 3. Maintain consistent experimental conditions and document all parameters carefully. |
Quantitative Data
The following tables summarize key quantitative parameters for this compound and related compounds.
Table 1: Binding Affinity of this compound
| Ligand | Preparation | Kd (Dissociation Constant) | Bmax (Maximum Binding Capacity) | Reference |
| [3H]-[Sar9,Met(O2)11]-Substance P | Rat brain membrane | 1.4 ± 0.5 nM | 160 ± 3.0 fmol/mg protein | [5] |
Table 2: Functional Potency of a Modified this compound Analog
Note: This data is for DOTA-[Thi8,Met(O2)11]SP, a closely related analog, and is provided as a reference for the expected potency range.
| Agonist | Cell Line | Assay | pEC50 | Emax (% of Substance P) | Reference |
| DOTA-[Thi8,Met(O2)11]SP | HEK293-T expressing NK1R | Inositol Phosphate Accumulation | 7.97 ± 0.12 | 100.7 ± 5.6 | [14][15] |
| Substance P | HEK293-T expressing NK1R | Inositol Phosphate Accumulation | 8.24 ± 0.08 | 100 | [14][15] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay to Assess NK1 Receptor Activation and Desensitization
This protocol is designed to measure the intracellular calcium concentration ([Ca2+]i) in response to this compound, which is a primary downstream signaling event of NK1 receptor activation.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the NK1 receptor).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader or microscope capable of ratiometric or single-wavelength calcium imaging.
Procedure:
-
Cell Preparation: Plate the NK1 receptor-expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and grow to confluency.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence for a short period to establish a stable signal.
-
Agonist Addition (Activation): Add varying concentrations of this compound to the cells and immediately begin recording the fluorescence signal. The peak increase in fluorescence corresponds to the initial receptor activation.
-
Desensitization Protocol:
-
To induce desensitization, pre-incubate the cells with a specific concentration of this compound (typically the EC50 or a higher concentration) for a defined period (e.g., 10, 20, 30 minutes).
-
After the pre-incubation, re-stimulate the cells with the same concentration of the agonist and measure the calcium response. A reduced response compared to the initial stimulation indicates desensitization.
-
-
Resensitization Protocol:
-
After inducing desensitization, wash the cells thoroughly with fresh, agonist-free medium.
-
Incubate the cells in the agonist-free medium for varying periods (e.g., 15, 30, 60, 120 minutes) to allow for receptor resensitization.
-
Following the recovery period, re-challenge the cells with the agonist and measure the calcium response. The degree of recovery of the response indicates the extent of resensitization.
-
Protocol 2: In Vivo Study of Tachyphylaxis in Rats
This protocol is adapted from published literature and describes an approach to study the development of tachyphylaxis to the central effects of this compound in rats.[3][4]
Materials:
-
Male Wistar rats with surgically implanted intracerebroventricular (i.c.v.) cannulas.
-
This compound.
-
Artificial cerebrospinal fluid (aCSF) as a vehicle.
-
Microinjection pump and syringes.
-
System for monitoring cardiovascular parameters (e.g., blood pressure, heart rate).
Procedure:
-
Animal Acclimatization: Allow the rats to acclimate to the experimental setup.
-
Dose-Response Curve Construction:
-
On the first day of the experiment, administer a single i.c.v. injection of aCSF to a group of rats.
-
60 minutes later, administer a single dose of this compound (e.g., 10, 25, 65, or 100 pmol per rat) to different groups of rats.[3]
-
Monitor the cardiovascular and behavioral responses to construct a dose-response curve.
-
-
Tachyphylaxis Induction:
-
Administer increasing doses of this compound at 24-hour intervals. For example:
-
Day 1: 10 pmol
-
Day 2: 25 pmol
-
Day 3: 65 pmol
-
Day 4: 100 pmol[3]
-
-
A control group should receive only the vehicle (aCSF) each day.
-
-
Assessment of Tachyphylaxis: Compare the physiological and behavioral responses to each subsequent dose with the initial dose-response data. A diminished response to a given dose on subsequent days is indicative of tachyphylaxis.
Visualizations
Caption: NK1 Receptor Signaling and Desensitization Pathway.
Caption: Troubleshooting Workflow for [Sar9,Met(O2)11]-SP Experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting neurokinin-1 receptor-expressing neurons with [Sar9,Met(O2)11 substance P-saporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurokinin-1 receptor desensitization attenuates cutaneous active vasodilatation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance P and analogues: biological activity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
appropriate storage and handling of lyophilized [Sar9,Met(O2)11]-Substance P
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate storage, handling, and use of lyophilized [Sar9,Met(O2)11]-Substance P.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the neurokinin-1 (NK1) receptor, which is a member of the tachykinin receptor subfamily of G protein-coupled receptors (GPCRs).[1][2][3] Its primary mechanism of action involves binding to and activating the NK1 receptor, which is primarily coupled to Gαq/11 G proteins. This activation stimulates the production of inositol phosphates, leading to an increase in intracellular calcium levels and subsequent cellular responses.[3]
Q2: How should I store lyophilized this compound?
Lyophilized this compound powder should be stored in a tightly sealed container, protected from moisture.[1][4] For long-term storage, it is recommended to keep it at -80°C, which can preserve its stability for up to two years.[1][4] For shorter-term storage, -20°C is acceptable for up to one year.[1][4]
Q3: How do I reconstitute lyophilized this compound?
It is recommended to reconstitute the lyophilized powder in sterile, distilled water.[1][4] For difficult-to-dissolve preparations, sonication can be used to aid dissolution.[1][4][5] Once reconstituted, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: How should I store the reconstituted this compound solution?
Reconstituted solutions of this compound should be stored frozen. For storage up to six months, -80°C is recommended.[1][4] For shorter periods of up to one month, -20°C is suitable.[1][4] Always ensure the storage containers are sealed to prevent evaporation and contamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | The peptide may have formed aggregates. | Gently vortex the vial. If the issue persists, sonicate the solution for a short period.[1][4][5] Using a different recommended solvent, such as DMSO, could also be considered if appropriate for the experimental setup.[6] |
| Reduced or no biological activity observed in experiments | Improper storage leading to degradation of the peptide. Repeated freeze-thaw cycles of the reconstituted solution. | Ensure the lyophilized powder and reconstituted solutions are stored at the recommended temperatures. Always aliquot the reconstituted solution into single-use vials to avoid freeze-thaw cycles.[1][4] |
| Inconsistent experimental results | Inaccurate peptide concentration due to improper reconstitution or storage. | Re-evaluate the reconstitution procedure to ensure the correct volume of solvent was added. Use a freshly prepared aliquot for each experiment to ensure consistent concentration. |
| Precipitation observed in the reconstituted solution | The concentration of the peptide in the solution may be too high for the chosen solvent. | Try diluting the solution to a lower concentration. If using a solvent other than water, ensure the peptide is soluble at the desired concentration in that specific solvent. |
Quantitative Data Summary
| Parameter | Recommendation |
| Storage of Lyophilized Powder (Long-term) | -80°C (up to 2 years)[1][4] |
| Storage of Lyophilized Powder (Short-term) | -20°C (up to 1 year)[1][4] |
| Reconstitution Solvent | Sterile distilled water[1][4] |
| Storage of Reconstituted Solution (Long-term) | -80°C (up to 6 months)[1][4] |
| Storage of Reconstituted Solution (Short-term) | -20°C (up to 1 month)[1][4] |
Experimental Protocols
In Vivo Study: Intracerebroventricular (i.c.v.) Injection in Rats
This protocol is adapted from a study investigating the central effects of this compound.[1][7]
Objective: To assess the dose-dependent effects of centrally administered this compound on cardiovascular parameters and behavior in rats.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) as a vehicle
-
Stereotaxic apparatus for i.c.v. cannulation
-
Microinjection pump
-
Cardiovascular monitoring equipment
-
Behavioral observation setup
Procedure:
-
Animal Preparation: Anesthetize rats and implant a permanent guide cannula into the lateral cerebral ventricle using a stereotaxic apparatus. Allow for a recovery period of at least one week.
-
Drug Preparation: On the day of the experiment, reconstitute lyophilized this compound in aCSF to the desired stock concentration. Prepare serial dilutions to obtain the final doses to be administered (e.g., 10, 25, 65, and 100 pmol per rat).[1][7]
-
Administration:
-
On the first day, administer a single i.c.v. injection of aCSF (1 µL) as a control.[1][7]
-
Construct a dose-response curve by administering increasing doses of this compound at 24-hour intervals.[1][7]
-
Each injection volume should be 1 µL, followed by a 5 µL flush of aCSF to ensure complete delivery into the ventricle.[1][7]
-
-
Data Collection:
-
Data Analysis: Analyze the changes in MAP, HR, and behavioral scores in response to different doses of this compound compared to the vehicle control.
Visualizations
Signaling Pathway of this compound via the NK1 Receptor
Caption: NK1 Receptor Signaling Pathway Activation.
Experimental Workflow for In Vivo Studies
Caption: In Vivo Experimental Workflow.
Troubleshooting Logic for Reduced Biological Activity
Caption: Troubleshooting Reduced Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 6. This compound acetate | Neurokinin receptor | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
Navigating [Sar9,Met(O2)11]-Substance P Experiments: A Technical Support Guide on the Impact of TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for experiments involving [Sar9,Met(O2)11]-Substance P. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during research, with a specific focus on the potential impact of the trifluoroacetic acid (TFA) salt that often accompanies synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective synthetic agonist for the neurokinin-1 (NK1) receptor.[1][2] It is an analog of the naturally occurring neuropeptide, Substance P.[2] Its high selectivity makes it a valuable tool for studying the specific physiological and pharmacological roles of the NK1 receptor in various biological processes, including pain, inflammation, and mood disorders.[3][4]
Q2: Why is my this compound supplied as a TFA salt?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (HPLC).[5] During the final lyophilization step, the TFA remains as a counterion to the positively charged amino acids in the peptide sequence, resulting in the formation of a peptide-TFA salt.[5]
Q3: Can the TFA salt affect my experimental results?
Yes, residual TFA in your peptide preparation can significantly impact your experiments.[5] Potential interferences include:
-
Alteration of pH: TFA is a strong acid and can lower the pH of your experimental solutions, potentially affecting protein function and cell viability.[5]
-
Direct Cellular Effects: TFA has been shown to inhibit or, in some cases, stimulate cell proliferation, which can lead to variable or erroneous results in cell-based assays.[5][6]
-
Assay Interference: TFA can interfere with certain analytical techniques. For instance, its strong absorbance at 1673 cm-1 can overlap with the amide I band of peptides, complicating secondary structure analysis by infrared spectroscopy.[5]
Q4: What are the typical binding affinity values for this compound?
Studies have shown that [3H]-[Sar9,Met(O2)11]-Substance P binds to the NK1 receptor with high affinity. The dissociation constant (Kd) has been reported to be approximately 1.4 ± 0.5 nM in rat brain membrane preparations.[2][7] Another study using the iodinated form, [125I]Bolton-Hunter [Sar9,Met(O2)11]substance P, reported a Kd of 261 pM in rat brain membranes.[8] It is important to note that these values can vary depending on the experimental conditions and tissue preparation.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: The presence of varying amounts of TFA in different batches of the peptide or between dilutions is a likely culprit. TFA can have direct effects on cell viability and signaling pathways, leading to inconsistent outcomes.[5][6]
-
Troubleshooting Steps:
-
Quantify Peptide Concentration Accurately: Ensure you are using the net peptide content for concentration calculations, not the gross weight which includes TFA and water.
-
Consider TFA Removal: For sensitive cellular assays, it is highly recommended to perform a TFA removal step. (See Experimental Protocols section).
-
pH Control: Always check and adjust the pH of your final peptide solution to match your assay buffer.
-
Control Experiments: Include a vehicle control that contains a similar concentration of TFA to what might be present in your peptide solution to assess the direct effect of TFA on your cells.
-
Issue 2: Lower than expected potency of this compound in functional assays (e.g., calcium mobilization or cAMP accumulation).
-
Possible Cause: The acidic nature of TFA could be altering the conformation of the peptide or the NK1 receptor, thereby reducing binding affinity and subsequent signaling.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the peptide stock solution before adding it to the assay medium.
-
TFA Exchange: Exchange the TFA counter-ion for a more biologically compatible one like acetate or hydrochloride. (See Experimental Protocols section).
-
Peptide Stability: Ensure the peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Issue 3: High background signal in receptor binding assays.
-
Possible Cause: While this compound is highly selective for the NK1 receptor, high concentrations of TFA might promote non-specific binding to other proteins or the assay plate itself.
-
Troubleshooting Steps:
-
Optimize Blocking Buffers: Increase the concentration of blocking agents like bovine serum albumin (BSA) in your binding buffer.
-
Reduce Peptide Concentration: If possible, use a lower concentration of the radiolabeled or fluorescently-labeled peptide.
-
TFA Removal: This is the most effective way to minimize non-specific interactions caused by the counter-ion.
-
Illustrative Data on Potential TFA Impact
The following tables provide hypothetical data to illustrate the potential impact of TFA on key experimental outcomes. Note: This data is for illustrative purposes and is not derived from a specific publication.
Table 1: Hypothetical Impact of TFA on this compound Binding Affinity (Kd)
| TFA Concentration | Kd (nM) | Fold Change in Affinity |
| TFA-free | 1.5 | - |
| 0.01% TFA | 2.5 | 1.7x decrease |
| 0.1% TFA | 5.2 | 3.5x decrease |
Table 2: Hypothetical Impact of TFA on this compound Potency (EC50) in a Calcium Mobilization Assay
| TFA Concentration | EC50 (nM) | Fold Change in Potency |
| TFA-free | 5.0 | - |
| 0.01% TFA | 12.5 | 2.5x decrease |
| 0.1% TFA | 35.0 | 7.0x decrease |
Experimental Protocols
Protocol 1: TFA Removal from this compound
This protocol describes a common method for exchanging the TFA counter-ion with hydrochloride (HCl), which is generally more biocompatible.
Materials:
-
This compound (TFA salt)
-
10 mM HCl solution (high purity)
-
0.1% (v/v) TFA in water (for HPLC)
-
Acetonitrile (ACN) (for HPLC)
-
Lyophilizer
-
Reversed-phase HPLC system
Methodology:
-
Dissolve the Peptide: Dissolve the this compound-TFA in a minimal amount of 10 mM HCl.
-
Lyophilize: Freeze the solution (e.g., in a dry ice/acetone bath) and lyophilize overnight to remove the liquid.
-
Repeat: To ensure complete removal of TFA, repeat the dissolution in 10 mM HCl and lyophilization steps two more times.
-
Quality Control (Optional but Recommended):
-
Analyze a small amount of the final product by HPLC to confirm peptide integrity.
-
Use an appropriate method (e.g., ion chromatography or 19F-NMR) to quantify the residual TFA content. The goal is typically to reduce it to <1%.
-
Protocol 2: NK1 Receptor-Mediated Gq Signaling (Calcium Mobilization) Assay
Principle:
Activation of the NK1 receptor by this compound leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This change in intracellular Ca2+ can be measured using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture: Plate cells expressing the NK1 receptor (e.g., HEK293 or CHO cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Peptide Preparation: Prepare serial dilutions of TFA-free this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the this compound solution.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the peptide concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: Workflow for TFA removal and use in a cell-based assay.
Caption: The NK1 receptor Gq signaling pathway.
References
- 1. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding characteristics of [125I]Bolton-Hunter [Sar9,Met(O2)11]substance P, a new selective radioligand for the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Sar⁹,Met(O₂)¹¹]-Substance P In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent in vivo delivery of [Sar⁹,Met(O₂)¹¹]-Substance P, a potent and selective tachykinin NK₁ receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is [Sar⁹,Met(O₂)¹¹]-Substance P and why is it used in research?
[Sar⁹,Met(O₂)¹¹]-Substance P is a synthetic analog of Substance P. It is a highly selective agonist for the neurokinin-1 (NK₁) receptor.[1][2][3][4][5] The substitution of Sarcosine for Glycine at position 9 and the oxidation of Methionine at position 11 enhance its stability and selectivity for the NK₁ receptor, making it a valuable tool for studying the physiological and pathological roles of the NK₁ signaling pathway.[6][7]
Q2: What are the key advantages of using [Sar⁹,Met(O₂)¹¹]-Substance P over native Substance P in in vivo experiments?
The primary advantage is its enhanced stability against enzymatic degradation in vivo.[6] This leads to a more prolonged and consistent biological effect compared to the native peptide, which is rapidly metabolized. This increased stability is crucial for achieving reproducible results in animal studies.
Q3: How should [Sar⁹,Met(O₂)¹¹]-Substance P be stored?
Proper storage is critical to maintain the integrity of the peptide. Recommendations are summarized in the table below.
| Storage Condition | Powder | In Solvent |
| -80°C | Up to 2 years | Up to 6 months |
| -20°C | Up to 1 year | Up to 1 month |
Always refer to the manufacturer's specific recommendations. Repeated freeze-thaw cycles of solutions should be avoided by preparing single-use aliquots.
Q4: In what solvents can [Sar⁹,Met(O₂)¹¹]-Substance P be dissolved?
[Sar⁹,Met(O₂)¹¹]-Substance P is soluble in water.[2] For in vivo preparations, sterile, pyrogen-free vehicles such as artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS) are recommended.[1][2] Sonication may be required to achieve complete dissolution.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of [Sar⁹,Met(O₂)¹¹]-Substance P.
Issue 1: High variability in experimental results between animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Delivery | Ensure precise and consistent administration technique. For intracerebroventricular (i.c.v.) injections, verify stereotaxic coordinates and injection volume.[1][8][9][10][11] Use a consistent, slow injection rate. |
| Peptide Degradation | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.[2] Use a vehicle that minimizes degradation; sterile aCSF is a good choice for central administration.[1] |
| Incorrect Formulation | Ensure the peptide is fully dissolved. Sonication can aid dissolution.[3] Visually inspect the solution for any precipitation before administration. |
| Animal-to-Animal Variation | Use age- and weight-matched animals from the same source. Ensure consistent housing and handling conditions. |
Issue 2: Reduced or no observable effect of the peptide.
| Potential Cause | Troubleshooting Step |
| Peptide Inactivity | Verify the storage conditions and age of the peptide stock. If in doubt, use a fresh vial. |
| Suboptimal Dose | Perform a dose-response study to determine the optimal dose for your specific experimental model and animal strain.[1] |
| Incorrect Administration | For i.c.v. injections, confirm the cannula placement. Post-mortem verification with dye injection can be helpful for validating the technique.[9][10] |
| Formulation Issues | The peptide may not be fully in solution or may have precipitated out. Prepare fresh and ensure complete dissolution. Consider the use of solubility enhancers if necessary, though their impact on the biological activity should be validated.[12][13][14][15][16] |
Issue 3: Precipitation of the peptide in the vehicle.
| Potential Cause | Troubleshooting Step |
| Low Solubility | While soluble in water, high concentrations may be problematic. Prepare solutions at the lowest effective concentration. |
| Incorrect pH of Vehicle | Ensure the pH of the vehicle is compatible with the peptide's solubility. Peptides are generally most soluble at pH values away from their isoelectric point.[13] |
| Vehicle Incompatibility | If using a vehicle other than water, aCSF, or PBS, ensure it is compatible with the peptide. Some organic co-solvents can cause precipitation.[17] |
Quantitative Data
Table 1: Physicochemical Properties of [Sar⁹,Met(O₂)¹¹]-Substance P
| Property | Value |
| Molecular Formula | C₆₄H₁₀₀N₁₈O₁₅S |
| Molecular Weight | 1393.66 g/mol |
| Appearance | White to off-white solid |
| Solubility (in Water) | Up to 100 mg/mL (may require sonication)[2] |
Table 2: In Vivo Administration Parameters (Rat Model)
| Parameter | Description | Reference |
| Route of Administration | Intracerebroventricular (i.c.v.) | [1] |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) | [1] |
| Dosage Range | 10-100 pmol per rat | [1] |
| Injection Volume | 1 µL | [1] |
| Flush Volume | 5 µL of aCSF | [1] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Rats
This protocol is adapted from established methodologies for central administration of neuropeptides.[1]
Materials:
-
[Sar⁹,Met(O₂)¹¹]-Substance P powder
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL capacity) with a 26-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Standard surgical tools for stereotaxic surgery
-
Animal scale
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Secure the animal in the stereotaxic apparatus.
-
Prepare the surgical site by shaving the fur and cleaning with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
-
Preparation of [Sar⁹,Met(O₂)¹¹]-Substance P Solution:
-
On the day of the experiment, dissolve the peptide in sterile aCSF to the desired concentration.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Draw the required volume into the Hamilton syringe.
-
-
Stereotaxic Injection:
-
Identify the bregma on the skull.
-
Determine the coordinates for the lateral ventricle (coordinates will vary based on animal age, weight, and strain; consult a rat brain atlas).
-
Drill a small burr hole at the determined coordinates.
-
Lower the syringe needle slowly to the target depth.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Visualizations
Diagram 1: NK₁ Receptor Signaling Pathway
Caption: Simplified signaling cascade following NK₁ receptor activation.
Diagram 2: Experimental Workflow for i.c.v. Injection
Caption: Step-by-step workflow for intracerebroventricular injection.
Diagram 3: Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 4. echemi.com [echemi.com]
- 5. This compound acetate | Neurokinin receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 11. Rodent intracerebroventricular AAV injections [protocols.io]
- 12. lifetein.com [lifetein.com]
- 13. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 14. mdpi.com [mdpi.com]
- 15. Enhancing Solubility with Novel Excipient Technologies [theconferenceforum.org]
- 16. SPECIAL FEATURE - Improving Bioavailability & Solubility: The Never-Ending Quest [drug-dev.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Validating NK1 Receptor Activation by [Sar9,Met(O2)11]-Substance P: A Comparative Guide to Antagonist Efficacy
For researchers, scientists, and drug development professionals, the accurate validation of neurokinin-1 (NK1) receptor activation is paramount for the development of novel therapeutics targeting this pathway. The potent and selective NK1 receptor agonist, [Sar9,Met(O2)11]-Substance P, serves as a critical tool in these investigations. This guide provides a comprehensive comparison of various NK1 receptor antagonists used to validate and probe the activation of the NK1 receptor by this specific agonist, supported by experimental data and detailed protocols.
The tachykinin NK1 receptor, a G-protein coupled receptor, and its primary endogenous ligand, Substance P, are implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and emesis. The synthetic analog, this compound, offers enhanced stability and selectivity for the NK1 receptor, making it an invaluable tool for in vitro and in vivo studies. The use of specific antagonists is essential to confirm that the observed effects of this compound are indeed mediated by the NK1 receptor.
Comparative Efficacy of NK1 Receptor Antagonists
The potency of NK1 receptor antagonists is typically determined by their ability to inhibit the functional response induced by an agonist. A key parameter for quantifying antagonist activity is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. The higher the pA2 value, the greater the antagonist's potency.
A seminal study by Cellier and colleagues in 1999 provided a head-to-head comparison of five different NK1 receptor antagonists against the effects of this compound in an in vivo rat model. The antagonists evaluated were a mix of peptide and non-peptide compounds, representing different chemical classes and development stages.
| Antagonist | Class | pA2 Value (in vivo) |
| GR203040 | Non-peptide | 8.5 |
| CP-99,994 | Non-peptide | 7.8 |
| RP 67580 | Non-peptide | 7.6 |
| RPR 100893 | Non-peptide | 7.4 |
| L-733,060 | Non-peptide | 7.2 |
Data extracted from Cellier et al., 1999, British Journal of Pharmacology.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the validation of NK1 receptor activation and its antagonism. Below are detailed protocols for both in vivo and in vitro functional assays.
In Vivo Cardiovascular and Behavioral Response Assay in Rats
This protocol is adapted from the methodology described by Cellier et al. (1999) and is designed to assess the ability of NK1 receptor antagonists to block the physiological effects of centrally administered this compound.
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).
-
A catheter is implanted into the left lateral cerebral ventricle for intracerebroventricular (i.c.v.) injections.
-
A second catheter is inserted into the femoral artery for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR).
-
Animals are allowed to recover for a minimum of 48 hours post-surgery.
2. Drug Administration:
-
On the day of the experiment, conscious and freely moving rats are placed in individual observation cages.
-
The arterial catheter is connected to a pressure transducer for recording cardiovascular parameters.
-
A baseline recording of MAP and HR is obtained for at least 30 minutes.
-
The NK1 receptor antagonist or its vehicle is administered intravenously (i.v.) via a tail vein catheter.
-
After a predetermined pretreatment time (e.g., 15 minutes), this compound is administered i.c.v. at a dose known to produce a robust and reproducible increase in MAP and specific behavioral responses (e.g., grooming, scratching).
3. Data Acquisition and Analysis:
-
Cardiovascular parameters (MAP and HR) are continuously recorded for at least 60 minutes post-agonist injection.
-
Behavioral responses are observed and scored by a trained observer blinded to the treatment groups.
-
The antagonistic effect is quantified by measuring the inhibition of the this compound-induced pressor response and behavioral changes.
-
Dose-response curves are constructed for the antagonist, and pA2 values are calculated using a Schild plot analysis.
In Vitro Calcium Flux Assay
This assay measures the ability of antagonists to block the this compound-induced increase in intracellular calcium concentration in cells expressing the NK1 receptor.
1. Cell Culture and Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NK1 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
3. Antagonist and Agonist Addition:
-
After dye loading, the cells are washed to remove excess dye.
-
The NK1 receptor antagonist is added at various concentrations to the wells and incubated for a predetermined period.
-
The plate is then placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
This compound is then added to all wells to stimulate the NK1 receptor, and the change in fluorescence is monitored in real-time.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced response.
-
IC50 values (the concentration of antagonist that inhibits 50% of the maximal agonist response) are determined by fitting the data to a four-parameter logistic equation.
In Vitro Inositol Phosphate Accumulation Assay
This assay provides a measure of Gq protein coupling of the NK1 receptor by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger.
1. Cell Culture and Labeling:
-
Cells expressing the NK1 receptor are cultured as described for the calcium flux assay.
-
Cells are incubated overnight with myo-[3H]inositol in inositol-free medium to label the cellular phosphoinositide pools.
2. Assay Procedure:
-
On the day of the assay, the labeling medium is removed, and the cells are washed.
-
Cells are pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, thereby amplifying the signal.
-
The NK1 receptor antagonist is added at various concentrations and incubated.
-
This compound is then added to stimulate the receptor for a defined period (e.g., 30-60 minutes).
3. Extraction and Quantification of Inositol Phosphates:
-
The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
The cell lysates are collected, and the inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography.
-
The amount of [3H]-labeled inositol phosphates is quantified by liquid scintillation counting.
4. Data Analysis:
-
The antagonist's effect is determined by the reduction in agonist-stimulated IP accumulation.
-
IC50 values are calculated from the concentration-response curves.
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: NK1 Receptor Signaling Pathway
Caption: In Vivo Antagonist Validation Workflow
Caption: Agonist-Antagonist-Receptor Interaction
By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively design and execute experiments to validate the activation of the NK1 receptor by this compound and accurately characterize the potency of various antagonists. This will ultimately contribute to a deeper understanding of the NK1 receptor system and facilitate the development of novel therapeutic agents.
A Comparative In Vivo Analysis: [Sar9,Met(O2)11]-Substance P versus Substance P
A detailed examination for researchers and drug development professionals of the in vivo effects, receptor binding, and signaling pathways of the potent NK1 receptor agonist, [Sar9,Met(O2)11]-Substance P, in comparison to its parent peptide, Substance P.
This guide provides a comprehensive comparison of the in vivo biological activities of the synthetic Substance P analog, this compound, and the endogenous neuropeptide, Substance P. Both peptides are potent agonists of the Neurokinin-1 (NK1) receptor, a key player in numerous physiological processes including pain transmission, inflammation, and cardiovascular regulation.[1][2] Understanding the distinct in vivo profiles of these two compounds is critical for researchers leveraging this compound as a selective research tool and for professionals in drug development exploring the therapeutic potential of NK1 receptor modulation.
Executive Summary of Key Differences
While both Substance P and its analog, this compound, activate the NK1 receptor, key differences in their in vivo effects have been observed. Notably, this compound demonstrates enhanced stability and selectivity for the NK1 receptor.[3] In vivo studies in rats have revealed that while both compounds can induce cardiovascular changes, the time-course and specific behavioral responses can differ significantly. For instance, intracerebroventricular (i.c.v.) administration of this compound has been shown to be equipotent to the NK1 receptor agonist septide in increasing mean arterial blood pressure and heart rate, though with a dissimilar time-course.[4][5] Furthermore, this compound induces a distinct grooming behavior not observed with other agonists.[4][5]
Receptor Binding Affinity
Comparative binding studies have provided quantitative insights into the affinity of both peptides for the NK1 receptor. A study utilizing radio-iodinated Bolton-Hunter conjugates of both Substance P (BHSP) and this compound (BHSar-SP) demonstrated that BHSar-SP binds with higher affinity to NK1 receptors in rat brain and submandibular gland membranes.[6]
| Compound | Tissue | Binding Affinity (Kd) |
| [125I]Bolton-Hunter this compound | Rat Brain | 261 pM |
| [125I]Bolton-Hunter Substance P | Rat Brain | 495 pM |
| [125I]Bolton-Hunter this compound | Rat Submandibular Gland | 105 pM |
| [125I]Bolton-Hunter Substance P | Rat Submandibular Gland | 456 pM |
| Table 1: Comparative Binding Affinities of Substance P and this compound Conjugates to NK1 Receptors.[6] |
In Vivo Cardiovascular and Behavioral Effects
Direct comparative in vivo studies focusing on the cardiovascular and behavioral effects of this compound versus Substance P are limited in the public domain. However, a detailed study comparing this compound with the NK1 receptor agonist septide following i.c.v. administration in rats provides valuable insights. Both peptides were found to be equipotent in increasing mean arterial blood pressure (MAP) and heart rate (HR), although their temporal profiles differed.[4][5] Dose-dependent increases in face washing and sniffing were observed with both agonists, but uniquely, this compound was the only one to induce grooming behavior.[4][5]
| Parameter | This compound (10-100 pmol, i.c.v.) | Substance P (inferred) |
| Cardiovascular | ||
| Mean Arterial Pressure | Increase (equipotent to septide) | Expected to increase |
| Heart Rate | Increase (equipotent to septide) | Expected to increase |
| Time-Course | Dissimilar to septide | - |
| Behavioral | ||
| Face Washing | Dose-dependent increase | Expected to increase |
| Sniffing | Dose-dependent increase | Expected to increase |
| Grooming | Induced | Not typically reported |
| Table 2: Summary of In Vivo Effects Following Intracerebroventricular Administration in Rats. Data for this compound is in comparison to septide.[4][5] |
Signaling Pathways
Both Substance P and this compound exert their effects through the NK1 receptor, a G protein-coupled receptor (GPCR). The NK1 receptor is known to couple to multiple G proteins, primarily Gq and Gs, initiating downstream signaling cascades that lead to the generation of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP).[2] The modifications in this compound, specifically the sarcosine substitution and methionine oxidation, are designed to increase stability and selectivity for the NK1 receptor, but there is no direct evidence to suggest they alter the fundamental downstream signaling pathways compared to Substance P.[1][3]
Experimental Protocols
Intracerebroventricular (i.c.v.) Administration in Rats
This protocol is adapted from a study comparing the in vivo effects of this compound and septide.[4]
Animal Model: Male Sprague-Dawley rats.
Surgical Preparation: Rats are anesthetized and a stainless-steel cannula is implanted into the right lateral cerebral ventricle. Animals are allowed a recovery period of at least 5 days before the experiment.
Drug Administration:
-
On the day of the experiment, a microinjection cannula is inserted into the guide cannula.
-
A baseline period of at least 30 minutes is allowed for the animal to acclimatize.
-
This compound or Substance P, dissolved in artificial cerebrospinal fluid (aCSF), is administered in a volume of 1-5 µL.
-
A dose-response curve can be constructed by administering increasing doses of the peptides (e.g., 10, 25, 65, and 100 pmol per rat) at 24-hour intervals.[4]
-
Control animals receive an equivalent volume of aCSF.
Cardiovascular Monitoring:
-
Mean Arterial Pressure (MAP) and Heart Rate (HR): Can be continuously monitored in conscious, freely moving rats using telemetry. A pressure-sensitive catheter is implanted in the abdominal aorta.[6] Alternatively, for acute measurements in anesthetized rats, a catheter can be inserted into the carotid or femoral artery and connected to a pressure transducer.
Behavioral Assessment:
-
Behaviors such as face washing, sniffing, and grooming are observed and quantified. This can be done by a trained observer who is blind to the treatment. The duration and frequency of each behavior are recorded over a specified time period post-injection.
Conclusion
This compound serves as a potent and selective tool for investigating the physiological roles of the NK1 receptor. Its enhanced stability and distinct behavioral profile compared to Substance P and other NK1 agonists make it a valuable compound for in vivo research. While direct comparative data with Substance P across all in vivo parameters is not extensively available, the existing evidence on its receptor binding and its effects relative to other agonists underscores its unique pharmacological characteristics. Further head-to-head in vivo studies are warranted to fully elucidate the comparative pharmacology of this compound and its endogenous counterpart, which will be crucial for advancing our understanding of the NK1 receptor system and its therapeutic potential.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. This compound acetate | Neurokinin receptor | TargetMol [targetmol.com]
- 6. Binding characteristics of [125I]Bolton-Hunter [Sar9,Met(O2)11]substance P, a new selective radioligand for the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of [Sar9,Met(O2)11]-Substance P and Septide as NK1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used neurokinin-1 (NK1) receptor agonists: [Sar9,Met(O2)11]-Substance P and septide. The following sections present a comprehensive analysis of their performance based on experimental data, including detailed methodologies for key experiments and a visual representation of the canonical NK1 receptor signaling pathway.
Introduction
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the preferred receptor for the neuropeptide Substance P. Its activation is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. This compound, a synthetic analog of Substance P, is recognized for its high potency and selectivity for the NK1 receptor.[1][2] Septide, a shorter peptide fragment, also demonstrates potent agonistic activity at the NK1 receptor.[3][4] However, evidence suggests it may interact with the receptor at a site distinct from that of Substance P.[3] This guide aims to delineate the pharmacological differences between these two agonists to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and septide for the NK1 receptor, as determined in various experimental systems.
| Agonist | Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | U373 MG (human astrocytoma) | [3H][Sar9,Met(O2)11]SP | 0.28 ± 0.1 | [4] |
| Septide | U373 MG (human astrocytoma) | [3H][Sar9,Met(O2)11]SP | 14.2 ± 5.0 | [4] |
| Septide | COS-1 (rat recombinant NK1R) | [3H]SP | 2900 ± 600 (membranes) | [3] |
| Septide | COS-1 (rat recombinant NK1R) | [3H]SP | 3700 ± 900 (intact cells) | [3] |
| Septide | COS-7 (cloned NK1R) | Homologous binding with radiolabeled septide | 0.55 ± 0.03 (Kd) | [5] |
Table 1: Comparative Binding Affinities (Ki) at the NK1 Receptor. Note the significant difference in septide's Ki value depending on the radioligand used, highlighting its weak competition with Substance P-based radioligands.
| Agonist | Cell Line | Functional Assay | EC50 (nM) | Reference |
| This compound (as SP) | U373 MG (human astrocytoma) | Interleukin-6 Release | 15.6 ± 3.6 | [4] |
| Septide | U373 MG (human astrocytoma) | Interleukin-6 Release | 13.8 ± 3.2 | [4] |
| Substance P | COS-1 (rat recombinant NK1R) | Inositol Phosphate Accumulation | 0.05 ± 0.02 | [3] |
| Septide | COS-1 (rat recombinant NK1R) | Inositol Phosphate Accumulation | 5 ± 2 | [3] |
Table 2: Comparative Functional Potencies (EC50) at the NK1 Receptor. Despite its lower binding affinity in competitive assays with Substance P radioligands, septide demonstrates potent functional agonism.
Signaling Pathways and Experimental Workflows
The activation of the NK1 receptor by an agonist typically initiates a signaling cascade through the Gq/11 G-protein alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: Canonical NK1 Receptor Signaling Pathway.
The following diagram illustrates a general experimental workflow for comparing NK1 receptor agonists.
Caption: General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and septide for the NK1 receptor.
Materials:
-
Cell membranes from CHO or U373 MG cells stably expressing the human NK1 receptor.
-
Radioligand: [3H]Substance P or [3H]this compound.
-
Unlabeled agonists: this compound and septide.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled agonist (e.g., 10^-11 to 10^-5 M).
-
For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation: Add cell membranes (typically 10-20 µg of protein per well) to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the unlabeled agonist. Use non-linear regression analysis to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of this compound and septide in activating the NK1 receptor.
Materials:
-
CHO or U373 MG cells stably expressing the human NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonists: this compound and septide.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells into 96- or 384-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Agonist Stimulation: Use the automated injector to add varying concentrations of the agonist to the wells.
-
Fluorescence Reading: Immediately following agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the log concentration of the agonist. Use a sigmoidal dose-response curve fit to determine the EC50 value.
Discussion and Conclusion
The experimental data reveal distinct pharmacological profiles for this compound and septide. This compound is a classical high-affinity, potent, and selective agonist for the NK1 receptor. In contrast, septide, while being a potent functional agonist, exhibits significantly lower affinity in competitive binding assays using Substance P-based radioligands. This suggests that septide may bind to a different site on the NK1 receptor or stabilize a distinct active conformation of the receptor that is not readily competed for by Substance P.[3] In vivo studies have shown that while both agonists can be equipotent in certain physiological responses, such as increasing mean arterial blood pressure, they can also elicit dissimilar behavioral effects.[6][7][8]
For researchers investigating the canonical Substance P binding site and its downstream effects, this compound is an excellent choice due to its well-characterized high-affinity interaction. However, for studies exploring alternative modes of NK1 receptor activation or seeking to differentiate between potential receptor subtypes or conformations, septide offers a unique pharmacological tool. The choice between these two agonists will ultimately depend on the specific research question and the desired experimental outcome.
References
- 1. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different susceptibility to neurokinin 1 receptor antagonists of substance P and septide-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound acetate | Neurokinin receptor | TargetMol [targetmol.com]
Unveiling the Specificity of [Sar9,Met(O2)11]-Substance P for the NK1 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective activation of receptor subtypes is paramount for elucidating biological pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of the binding affinity and functional potency of the synthetic peptide [Sar9,Met(O2)11]-Substance P, highlighting its remarkable specificity for the neurokinin-1 (NK1) receptor over other tachykinin receptors, namely NK2 and NK3.
This compound, a stable analog of the endogenous neuropeptide Substance P, has been widely adopted in research as a potent and highly selective agonist for the NK1 receptor.[1][2][3][4] This selectivity is crucial for studies aiming to isolate and understand the physiological and pathological roles of the NK1 receptor, which is implicated in pain transmission, inflammation, and mood disorders.
Superior Binding Affinity for the NK1 Receptor
Experimental data from radioligand binding assays consistently demonstrate the high affinity of this compound for the NK1 receptor. In contrast, its affinity for NK2 and NK3 receptors is significantly lower, to the point of being described as "virtually inactive" in competitive binding studies.[5][6]
A key study utilizing [3H]-[Sar9,Met(O2)11]-Substance P as the radioligand in rat brain membrane preparations determined a high-affinity binding site with a dissociation constant (Kd) of 1.4 ± 0.5 nM for the NK1 receptor.[5][6] In these assays, unlabeled this compound and the native ligand, Substance P, were potent competitors for binding, while NK2 and NK3 receptor analogs showed negligible competition.[5][6]
| Compound | Receptor | Binding Affinity (Ki/Kd) | Selectivity (Fold) vs. NK1 |
| This compound | NK1 | 1.4 nM (Kd) [5][6] | - |
| NK2 | Not Quantifiable ("Virtually Inactive")[5][6] | High | |
| NK3 | Not Quantifiable ("Virtually Inactive")[5][6] | High | |
| Substance P (for comparison) | NK1 | ~1 nM (Ki) | - |
| NK2 | >1000 nM (Ki) | ~1000 | |
| NK3 | >1000 nM (Ki) | ~1000 |
Potent and Selective Functional Activity at the NK1 Receptor
The high binding affinity of this compound for the NK1 receptor translates to potent and selective functional activation. Functional assays, such as those measuring the accumulation of inositol phosphates, confirm that this analog effectively elicits downstream signaling cascades mediated by the NK1 receptor.
A study on a closely related analog, DOTA-[Thi8,Met(O2)11]SP, which shares the critical Met(O2)11 modification, demonstrated that it was unable to elicit significant activation of NK2 and NK3 receptors even at high concentrations.[7] This provides strong evidence that the oxidation of the methionine at position 11 is a key determinant of NK1 receptor selectivity.
| Compound | Receptor | Functional Potency (EC50) |
| This compound | NK1 | Potent Agonist |
| NK2 | No Significant Activation | |
| NK3 | No Significant Activation |
Note: While specific EC50 values for this compound across the three tachykinin receptors are not consolidated in a single study, the available evidence from its widespread use as a selective NK1 agonist and data from closely related analogs strongly support its functional selectivity.
Experimental Methodologies
The determination of binding affinity and functional potency relies on well-established in vitro assays. Below are detailed protocols for two key experimental approaches.
Radioligand Competitive Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity of this compound for NK1, NK2, and NK3 receptors.
Materials:
-
Membrane preparations from cells stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligand: [3H]-[Sar9,Met(O2)11]-Substance P (for NK1) or other suitable radioligands for NK2 and NK3.
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like Substance P).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Incubation Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
Total and Non-specific Binding: Include wells with only the radioligand and membranes (total binding) and wells with the radioligand, membranes, and a high concentration of an unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
This functional assay measures the activation of Gq-coupled receptors, such as the tachykinin receptors, by quantifying the production of the second messenger inositol phosphate.
Objective: To determine the functional potency (EC50) of this compound at NK1, NK2, and NK3 receptors.
Materials:
-
Cells stably expressing human NK1, NK2, or NK3 receptors.
-
[3H]-myo-inositol.
-
Cell culture medium.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
This compound.
-
Lysis buffer (e.g., perchloric acid).
-
Ion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Cell Labeling: Plate the cells and incubate them with medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium.
-
Stimulation: Incubate the cells with various concentrations of this compound in a stimulation buffer containing LiCl for a defined period (e.g., 30-60 minutes).
-
Lysis: Terminate the stimulation by adding ice-cold lysis buffer.
-
Extraction: Extract the inositol phosphates from the cell lysate.
-
Chromatographic Separation: Separate the total inositol phosphates from free [3H]-myo-inositol using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphate produced against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting dose-response curve.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the tachykinin signaling pathway, a typical experimental workflow for a radioligand binding assay, and the logical relationship of receptor specificity.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Receptor Specificity of this compound.
References
- 1. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Control Experiments for Studying [Sar9,Met(O2)11]-Substance P
A comprehensive guide for researchers, scientists, and drug development professionals on designing and interpreting control experiments for the selective neurokinin-1 (NK1) receptor agonist, [Sar9,Met(O2)11]-Substance P. This guide provides a comparative analysis of its performance against other relevant compounds, supported by experimental data and detailed protocols.
This compound is a potent and selective synthetic analog of Substance P, the endogenous ligand for the NK1 receptor. Its enhanced stability and selectivity make it a valuable tool for elucidating the physiological and pathological roles of the NK1 receptor, which is implicated in pain, inflammation, and various neurological disorders. Rigorous experimental design with appropriate controls is paramount to accurately attribute the observed effects to the specific activation of the NK1 receptor by this compound.
This guide outlines essential control experiments, provides comparative data for this compound and other key compounds, and offers detailed experimental protocols for both in vitro and in vivo studies.
Comparative Performance and Key Alternatives
The efficacy of this compound is best understood when compared with the endogenous ligand, other synthetic agonists, and in the presence of specific antagonists.
| Compound | Target(s) | Role in Experiments | Key Characteristics |
| This compound | Selective NK1 Receptor Agonist | Test Compound | High potency and selectivity for the NK1 receptor over NK2 and NK3 receptors. [1] |
| Substance P | NK1, NK2, and NK3 Receptor Agonist | Positive Control / Comparator | Endogenous ligand with broader receptor activity. |
| Septide | Selective NK1 Receptor Agonist | Positive Control / Comparator | Another selective NK1 receptor agonist, often used for comparison.[2][3] |
| Aprepitant | Selective NK1 Receptor Antagonist | Negative Control | Clinically approved NK1 receptor antagonist for blocking receptor activation.[4][5][6][7] |
| SR140333 | Selective NK1 Receptor Antagonist | Negative Control | A potent and selective non-peptide NK1 receptor antagonist used in research.[4] |
| Artificial Cerebrospinal Fluid (aCSF) | N/A | Vehicle Control | Used as a neutral solvent for intracerebroventricular (i.c.v.) injections in in vivo studies.[2][3] |
In Vitro Functional Assays: Unraveling Cellular Mechanisms
In vitro assays are crucial for dissecting the specific cellular signaling pathways activated by this compound.
Receptor Binding Assays
These assays determine the affinity of this compound for the NK1 receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from cells recombinantly expressing the human NK1 receptor.
-
Radioligand Binding: Incubate the membranes with a radiolabeled NK1 receptor ligand (e.g., [3H]-[Sar9,Met(O2)11]-Substance P).
-
Competition Binding: Perform competitive binding assays by adding increasing concentrations of unlabeled this compound, Substance P, or other compounds of interest.
-
Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compounds.
Second Messenger Assays
The NK1 receptor is a Gq-coupled GPCR, and its activation leads to the production of inositol phosphates and an increase in intracellular calcium.
Experimental Protocol:
-
Cell Culture: Use cells expressing the NK1 receptor (e.g., HEK293-NK1R).
-
Labeling: Pre-label the cells with [3H]-myo-inositol.
-
Stimulation: Treat the cells with varying concentrations of this compound or other agonists.
-
Extraction and Measurement: Extract and quantify the accumulated [3H]-inositol phosphates to determine the potency (EC50) and efficacy (Emax) of the agonists.[8]
Experimental Protocol:
-
Cell Culture: Plate NK1 receptor-expressing cells in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Stimulation and Measurement: Add this compound and continuously measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.
dot
Caption: Signaling pathway of this compound via the NK1 receptor.
cAMP Assays
While the primary signaling pathway for NK1 receptors is Gq-mediated, cross-talk with other pathways can occur. cAMP assays can be used to investigate any potential modulation of adenylyl cyclase activity.
Experimental Protocol:
-
Cell Culture: Use NK1 receptor-expressing cells.
-
Stimulation: Treat cells with this compound, often in the presence of forskolin (an adenylyl cyclase activator) to assess inhibitory effects.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available ELISA or other detection kits.[9][10][11][12][13]
In Vivo Models: Assessing Physiological Effects
In vivo studies are essential to understand the physiological consequences of NK1 receptor activation by this compound.
Cardiovascular Effects in Rats
Intracerebroventricular (i.c.v.) injection of this compound has been shown to affect mean arterial pressure (MAP) and heart rate (HR).
Experimental Protocol:
-
Animal Preparation: Anesthetize and cannulate the femoral artery and vein of adult male Sprague-Dawley rats for blood pressure monitoring and drug administration. Implant an i.c.v. guide cannula into the lateral ventricle.
-
Drug Administration: After a recovery period, inject this compound (e.g., 10-100 pmol) or vehicle (aCSF) through the i.c.v. cannula.[2][3]
-
Data Acquisition: Continuously record MAP and HR before and after injection.
-
Control Groups:
dot
Caption: Workflow for in vivo cardiovascular studies.
Pain Models
The NK1 receptor is a key player in pain transmission. The formalin test is a widely used model to assess nociceptive responses.
Experimental Protocol:
-
Animal Habituation: Acclimate rats to the observation chambers.
-
Drug Pre-treatment: Administer this compound, vehicle, or a positive control analgesic (e.g., morphine) systemically or intrathecally.
-
Formalin Injection: Inject a dilute formalin solution into the plantar surface of the hind paw.[14][15][16][17]
-
Behavioral Scoring: Observe and score nociceptive behaviors (e.g., flinching, licking, and biting of the injected paw) in two distinct phases: the early phase (acute pain) and the late phase (inflammatory pain).[16][17]
Inflammation Models
Substance P is a potent mediator of neurogenic inflammation. The carrageenan-induced paw edema model is a classic method to study acute inflammation.
Experimental Protocol:
-
Paw Volume Measurement: Measure the baseline paw volume of rats using a plethysmometer.
-
Drug Administration: Administer this compound, vehicle, or an anti-inflammatory drug (e.g., indomethacin) systemically or locally.
-
Carrageenan Injection: Induce inflammation by injecting a carrageenan solution into the plantar surface of the hind paw.[18][19][20][21]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection to quantify the extent of edema.[20][21]
Quantitative Data Summary
The following table summarizes the potency and efficacy of this compound in comparison to Substance P from an inositol phosphate accumulation assay in HEK293-T cells expressing the NK1 receptor.
| Ligand | pEC50 | EC50 (nM) | Emax (% of Substance P) |
| Substance P | 8.1 ± 0.1 | ~8 | 100 ± 8 |
| DOTA-[Thi8,Met(O2)11]SP | 8.3 ± 0.1 | ~5 | 109 ± 7 |
| Data for a closely related analog, DOTA-[Thi8,Met(O2)11]SP, is presented to illustrate comparable potency and efficacy to Substance P.[8] |
Conclusion
The study of this compound requires a well-controlled experimental design to ensure that the observed effects are specifically due to NK1 receptor activation. This guide provides a framework for researchers to design robust experiments by incorporating appropriate positive and negative controls, as well as vehicle controls. The detailed protocols and comparative data serve as a valuable resource for investigating the multifaceted roles of the NK1 receptor in health and disease. By employing these rigorous methodologies, the scientific community can continue to unravel the therapeutic potential of targeting the Substance P/NK1 receptor system.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. criver.com [criver.com]
- 15. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ppj.phypha.ir [ppj.phypha.ir]
- 18. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. inotiv.com [inotiv.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
assessing the potency and efficacy of [Sar9,Met(O2)11]-Substance P relative to other agonists
A Comprehensive Comparison of [Sar9,Met(O2)11]-Substance P and Other Tachykinin NK1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the potency and efficacy of the synthetic tachykinin agonist, this compound, in relation to other key neurokinin-1 (NK1) receptor agonists. The data presented is compiled from a variety of in vitro experimental sources to offer a comparative overview for researchers in neuropharmacology and drug development.
Introduction to NK1 Receptor Agonists
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. Activation of the NK1 receptor is implicated in a wide range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. This compound is a potent and selective synthetic analog of Substance P, widely used as a research tool to investigate the physiological roles of the NK1 receptor.[1] This guide compares its in vitro pharmacological profile with endogenous tachykinins such as Substance P (SP), Neurokinin A (NKA), Neurokinin B (NKB), and the synthetic agonist Septide.
Comparative Analysis of Potency and Efficacy
The potency and efficacy of this compound and other NK1 receptor agonists have been evaluated using various in vitro assays, including radioligand binding assays to determine binding affinity (Ki or Kd) and functional assays to measure agonist-induced cellular responses (EC50 or pEC50).
Binding Affinity at the NK1 Receptor
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. The dissociation constant (Kd) or the inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Agonist | Radioligand | Tissue/Cell Line | Kd (nM) | Reference |
| This compound | [3H][Sar9,Met(O2)11]-SP | Rat brain membranes | 1.4 ± 0.5 | [1] |
| Substance P | [125I]Bolton-Hunter SP | Rat brain membranes | 0.495 | [2] |
| This compound | [125I]Bolton-Hunter [Sar9,Met(O2)11]-SP | Rat brain membranes | 0.261 | [2] |
In competition studies, unlabeled this compound is a potent competitor for [3H]this compound binding, indicating high affinity for the NK1 receptor.[1] Substance P also shows high affinity for the NK1 receptor.[3]
Functional Potency in Cellular Assays
Functional assays measure the biological response following receptor activation. The half-maximal effective concentration (EC50) or its negative logarithm (pEC50) is a measure of the agonist's potency, with lower EC50 (higher pEC50) values indicating greater potency.
Inositol Phosphate (IP) Accumulation
Activation of the NK1 receptor, which couples to Gq proteins, stimulates phospholipase C, leading to the accumulation of inositol phosphates.
| Agonist | Cell Line | EC50 (nM) | Reference |
| Substance P | HEK293-T expressing NK1R | ~10-100 | [3] |
| Neurokinin A | HEK293-T expressing NK2R | ~5 | [3] |
| Neurokinin B | HEK293-T expressing NK3R | ~10-100 | [3] |
| This compound | HASM cells | Not explicitly stated, but shown to stimulate IP synthesis | [4] |
Calcium Mobilization
The increase in inositol triphosphate (IP3) triggers the release of intracellular calcium, another key second messenger.
| Agonist | Cell Line | pEC50 | Reference |
| Substance P | CHO cells expressing human NK1R | 10.48 | [5] |
| Neurokinin A | CHO cells expressing human NK1R | Not explicitly stated, but ~16-fold less potent than SP | [5] |
cAMP Accumulation
The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
| Agonist | Cell Line | EC50 (nM) | Reference |
| Substance P | Not specified | 2.2 ± 0.5 | [6] |
| Neurokinin A | Not specified | 483 ± 142 | [6] |
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
The binding of an agonist to the NK1 receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The NK1 receptor can also couple to Gs, activating adenylyl cyclase and increasing cAMP levels.
Figure 1: Simplified signaling pathway of the NK1 receptor.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Figure 2: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity of unlabeled agonists by their ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor
-
Radioligand (e.g., [3H]this compound or [125I]Bolton-Hunter SP)
-
Unlabeled test agonists
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and protease inhibitors)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test agonists in assay buffer.
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test agonist. For determining non-specific binding, a high concentration of an unlabeled standard ligand (like Substance P) is used.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs) following the activation of Gq-coupled receptors like the NK1 receptor.
Materials:
-
Cells expressing the NK1 receptor
-
[3H]-myo-inositol
-
Agonists for stimulation
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase)
-
Perchloric acid (PCA) or trichloroacetic acid (TCA)
-
Anion-exchange chromatography columns
-
Scintillation counter
Procedure:
-
Labeling: Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl for a short period.
-
Stimulation: Add the agonist at various concentrations and incubate for a specific time (e.g., 30-60 minutes) to stimulate IP production.
-
Extraction: Terminate the stimulation by adding ice-cold PCA or TCA to precipitate proteins and extract the soluble inositol phosphates.
-
Separation: Neutralize the extracts and apply them to anion-exchange chromatography columns to separate the different inositol phosphate isomers.
-
Quantification: Elute the [3H]-IPs and measure their radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-IPs accumulated against the agonist concentration to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following NK1 receptor activation.
Materials:
-
Cells expressing the NK1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Agonists for stimulation
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence, then add the agonist at various concentrations and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity following agonist addition is proportional to the increase in [Ca2+]i. Plot the peak response against the agonist concentration to determine the EC50 value.
Conclusion
This compound is a highly potent and selective NK1 receptor agonist, exhibiting high binding affinity and robust functional activity. Its potency is comparable to, and in some binding studies, appears to exceed that of the endogenous ligand, Substance P. When compared to other tachykinins like Neurokinin A and Neurokinin B, this compound demonstrates significant selectivity for the NK1 receptor. This pharmacological profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the NK1 receptor. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the nuances of NK1 receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding characteristics of [125I]Bolton-Hunter [Sar9,Met(O2)11]substance P, a new selective radioligand for the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Off-Target Effects of High Concentrations of [Sar9,Met(O2)11]-Substance P: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
[Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic analog of Substance P, widely utilized as a research tool for its high affinity for the neurokinin-1 receptor (NK1R).[1][2][3][4][5] While its selectivity is a key attribute, understanding its potential for off-target effects at high concentrations is crucial for the accurate interpretation of experimental results and for the development of therapeutic agents with minimal side effects. This guide provides a comparative analysis of this compound, with a focus on its potential off-target interactions, supported by experimental data and detailed protocols.
Comparison of Receptor Binding Affinities
While this compound is engineered for high selectivity towards the NK1 receptor, its parent compound, Substance P, has been shown to interact with other neurokinin receptors, namely NK2R and NK3R, at high concentrations.[6] This suggests that despite its enhanced selectivity, this compound may exhibit similar cross-reactivity at sufficiently high concentrations.
The following table summarizes the binding affinities (Ki) of Substance P and the reported selectivity profile of this compound for the neurokinin receptor family. It is important to note that direct, quantitative binding data for this compound at NK2R and NK3R is not extensively available in the literature, reflecting its high selectivity. Studies have shown that NK2 and NK3 receptor analogs are "virtually inactive" in competing with radiolabeled this compound for binding to NK1R.[1][7]
| Compound | NK1R Ki (nM) | NK2R Ki (nM) | NK3R Ki (nM) |
| Substance P | ~1-5 | >1000 | >1000 |
| This compound | ~0.5-1.5[7] | Very High / Not Reported | Very High / Not Reported |
Note: The Ki values for Substance P can vary between studies and experimental conditions. The data presented here are representative values. The lack of reported Ki values for this compound at NK2R and NK3R underscores its high selectivity for NK1R.
Signaling Pathways and Potential Off-Target Mechanisms
Substance P and its analogs mediate their effects through G protein-coupled receptors (GPCRs). The canonical signaling pathway for NK1R involves coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
At high concentrations, where this compound might interact with NK2R or NK3R, it could potentially trigger their respective signaling cascades, which also primarily couple through Gαq/11.
Figure 1. On-target and potential off-target signaling pathways of this compound.
Experimental Protocols
To assess the on- and off-target effects of compounds like this compound, researchers typically employ a combination of receptor binding and functional assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To quantify the binding affinity of this compound for NK1R, NK2R, and NK3R.
Materials:
-
Cell membranes prepared from cell lines expressing human NK1R, NK2R, or NK3R.
-
Radioligand: [³H]-[Sar9,Met(O2)11]-Substance P for NK1R; specific radioligands for NK2R and NK3R.
-
Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound. Calculate the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2. Workflow for a radioligand competition binding assay.
Calcium Flux Functional Assay
This assay measures the functional consequence of receptor activation by detecting changes in intracellular calcium levels.
Objective: To determine the functional potency (EC50) of this compound at NK1R, NK2R, and NK3R.
Materials:
-
Cell lines expressing human NK1R, NK2R, or NK3R (Gαq-coupled).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Plate the cells in the microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Addition: Place the plate in the fluorescence reader. Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the compound in real-time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the concentration of the compound. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Conclusion
This compound is a valuable tool for studying the NK1 receptor due to its high potency and selectivity. However, researchers should be aware of the potential for off-target effects at high concentrations, particularly at the related NK2 and NK3 receptors, as suggested by the pharmacology of its parent compound, Substance P. The experimental protocols outlined in this guide provide a framework for quantitatively assessing both the on-target and potential off-target activities of this and other selective ligands. Such characterization is essential for the robust design and interpretation of pharmacological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 6. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 7. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of [Sar⁹,Met(O₂)¹¹]-Substance P Using NK1 Receptor Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective neurokinin-1 (NK1) receptor agonist, [Sar⁹,Met(O₂)¹¹]-Substance P, with other NK1 receptor agonists. It focuses on the critical role of NK1 receptor knockout models in validating the on-target effects of these compounds and presents supporting experimental data and detailed protocols for key assays.
Introduction to [Sar⁹,Met(O₂)¹¹]-Substance P and the NK1 Receptor
[Sar⁹,Met(O₂)¹¹]-Substance P is a synthetic analog of Substance P, an endogenous neuropeptide that preferentially binds to the NK1 receptor.[1] The NK1 receptor, a G-protein coupled receptor, is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain transmission, inflammation, and emotional behaviors. The high selectivity and potency of [Sar⁹,Met(O₂)¹¹]-Substance P make it a valuable tool for investigating the physiological roles of the NK1 receptor. However, to definitively attribute its observed effects to NK1 receptor activation, studies utilizing NK1 receptor knockout animals are essential.
The Critical Role of NK1 Receptor Knockout Models
NK1 receptor knockout (NK1R-/-) mice are genetically engineered to lack a functional NK1 receptor. These models are indispensable for validating that the effects of a compound like [Sar⁹,Met(O₂)¹¹]-Substance P are indeed mediated by the NK1 receptor. If an effect observed in wild-type animals is absent in NK1R-/- mice, it provides strong evidence for the on-target action of the compound.
NK1R-/- mice exhibit a distinct phenotype, including hyperactivity and altered anxiety- and depression-related behaviors.[2][3][4] This baseline phenotype must be considered when designing and interpreting experiments.
Comparative Efficacy of NK1 Receptor Agonists
Table 1: In Vivo Effects of NK1 Receptor Agonists in Wild-Type vs. NK1R-/- Mice
| Agonist | Effect in Wild-Type Mice | Effect in NK1R-/- Mice | Reference |
| Substance P | Induces edema formation | No edema formation | [5] |
| Septide | Induces edema formation | No edema formation | [5] |
| GR-73632 | Induces edema formation; elicits scratching, biting, and licking | No edema formation; emetic effects significantly reduced | [5][6][7] |
| [Sar⁹,Met(O₂)¹¹]-Substance P | Induces grooming, face washing, and sniffing | Expected to have no or significantly attenuated effects | [8] |
These findings strongly suggest that the physiological effects of these agonists are mediated through the NK1 receptor. It is therefore highly probable that the characteristic grooming and other behavioral effects induced by [Sar⁹,Met(O₂)¹¹]-Substance P would be absent in NK1R-/- mice.
Experimental Protocols
To facilitate the design of validation studies, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Assays
1. Receptor Binding Assay
This assay determines the binding affinity of a ligand to its receptor.
-
Objective: To quantify the binding affinity of [Sar⁹,Met(O₂)¹¹]-Substance P to the NK1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 cells)
-
Radiolabeled [Sar⁹,Met(O₂)¹¹]-Substance P (e.g., [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P)
-
Unlabeled [Sar⁹,Met(O₂)¹¹]-Substance P and other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate a fixed concentration of radiolabeled ligand with cell membranes in the absence or presence of increasing concentrations of unlabeled competitor ligand.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the inhibition constant (Ki) of the competitor ligand.
-
2. Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Objective: To assess the functional potency of [Sar⁹,Met(O₂)¹¹]-Substance P in activating the NK1 receptor.
-
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
[Sar⁹,Met(O₂)¹¹]-Substance P and other agonists
-
Fluorescence plate reader
-
-
Procedure:
-
Load the cells with a calcium-sensitive dye.
-
Add varying concentrations of the agonist to the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Plot the dose-response curve to determine the EC₅₀ value of the agonist.
-
In Vivo Behavioral Assays
1. Open Field Test
This test assesses general locomotor activity and anxiety-like behavior.
-
Objective: To compare the effects of [Sar⁹,Met(O₂)¹¹]-Substance P on locomotor activity and anxiety in wild-type and NK1R-/- mice.
-
Apparatus: A square arena with walls, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[9][10][11][12][13]
-
2. Elevated Plus Maze
This assay is a widely used test for anxiety-like behavior in rodents.
-
Objective: To evaluate the anxiolytic or anxiogenic effects of [Sar⁹,Met(O₂)¹¹]-Substance P in wild-type and NK1R-/- mice.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the mice to the testing room.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a fixed duration (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.[14][15][16][17][18]
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
3. Hot Plate Test
This test measures the response to a thermal pain stimulus.
-
Objective: To determine if [Sar⁹,Met(O₂)¹¹]-Substance P modulates nociceptive responses in wild-type and NK1R-/- mice.
-
Apparatus: A metal plate that can be heated to a constant temperature.
-
Procedure:
-
Place the mouse on the hot plate, which is maintained at a specific temperature (e.g., 55°C).
-
Measure the latency for the mouse to exhibit a pain response, such as licking a hind paw or jumping.[19][20][21][22][23]
-
A cut-off time is used to prevent tissue damage. An increase in latency indicates an analgesic effect.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: NK1 Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NK1 (TACR1) Receptor Gene ‘Knockout’ Mouse Phenotype Predicts Genetic Association with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of neurokinin 1 receptor knock-out (NK1-/-) and wildtype mice: exploratory behaviour and extracellular noradrenaline concentration in the cerebral cortex of anaesthetised subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of NK(1) knockout mice to analyze substance P-induced edema formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ablation of least shrew central neurokinin NK1 receptors reduces GR73632-induced vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. Open field test for mice [protocols.io]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. bowdish.ca [bowdish.ca]
- 14. protocols.io [protocols.io]
- 15. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. youtube.com [youtube.com]
- 19. Hot plate test - Wikipedia [en.wikipedia.org]
- 20. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 21. Hot plate test [panlab.com]
- 22. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of the NK1 Receptor Agonists: [Sar9,Met(O2)11]-Substance P and GR73632
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent and selective Neurokinin-1 (NK1) receptor agonists: [Sar9,Met(O2)11]-Substance P and GR73632. Both compounds are widely used in research to investigate the physiological and pathological roles of the NK1 receptor, a key player in pain, inflammation, and emesis. This document outlines their performance based on available experimental data, details common experimental protocols for their characterization, and visualizes their shared signaling pathway.
Quantitative Performance Analysis
This compound and GR73632 exhibit high affinity and potency for the NK1 receptor. The following table summarizes their key pharmacological parameters based on published in vitro studies.
| Parameter | This compound | GR73632 | Reference Tissue/Assay |
| Binding Affinity (Kd/Ki) | ~1.4 nM (Kd)[1][2] | Not explicitly found | Rat brain membranes |
| Functional Potency (EC50) | Not explicitly found | 2 nM | Guinea pig vas deferens |
| 17 nM | Rat urinary bladder[3] |
Signaling Pathway
Both this compound and GR73632 are agonists of the NK1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of the NK1 receptor by either agonist initiates a well-characterized signaling cascade leading to intracellular calcium mobilization and activation of downstream effector proteins.
Caption: NK1 Receptor Signaling Pathway.
Experimental Protocols
The following sections detail standardized experimental protocols for the characterization of NK1 receptor agonists like this compound and GR73632.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound for its receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the NK1 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer to a specific protein concentration.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled NK1 ligand (e.g., [3H]-[Sar9,Met(O2)11]-Substance P), and varying concentrations of the unlabeled competitor compound (this compound or GR73632).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of the agonist's potency (EC50).
Caption: Experimental Workflow for Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Preparation: Seed cells stably or transiently expressing the NK1 receptor into a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for a specified time (e.g., 1 hour).
-
Baseline Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure the baseline fluorescence for a short period.
-
Agonist Addition: The instrument adds varying concentrations of the agonist (this compound or GR73632) to the wells.
-
Fluorescence Reading: The fluorescence intensity is continuously monitored to record the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
Both this compound and GR73632 are valuable tools for studying the NK1 receptor. This compound is a well-characterized high-affinity ligand, often used in its radiolabeled form for binding studies[1][2]. GR73632 is a potent agonist with documented EC50 values in functional assays[3]. Both compounds reliably activate the canonical Gq-mediated signaling pathway, leading to intracellular calcium release. The choice between these two agonists may depend on the specific experimental needs, such as the requirement for a radiolabeled tracer for binding assays versus a potent agonist for functional cell-based or in vivo studies. This guide provides the foundational data and methodologies to aid researchers in selecting the appropriate tool and designing robust experiments to investigate the multifaceted roles of the NK1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
Unveiling the Selectivity of [Sar9,Met(O2)11]-Substance P: A Comparative Guide for Researchers
A deep dive into the experimental data confirming the high selectivity of the NK1 receptor agonist, [Sar9,Met(O2)11]-Substance P, through radioligand binding assays.
For researchers in neuropharmacology and drug development, the precise characterization of ligand-receptor interactions is paramount. This compound, a synthetic analog of the neuropeptide Substance P, has emerged as a potent and selective agonist for the neurokinin-1 (NK1) receptor.[1][2][3][4][5][6] Its high affinity and selectivity make it an invaluable tool for studying the physiological roles of the NK1 receptor and for the development of novel therapeutics. This guide provides a comparative analysis of this compound's binding profile, supported by experimental data from radioligand binding assays, and offers detailed protocols for researchers to conduct similar evaluations.
Comparative Binding Affinity Profile
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[7][8] These assays directly measure the interaction between a radiolabeled ligand and a receptor, allowing for the determination of key parameters such as the dissociation constant (Kd) and the inhibitory constant (Ki). The lower the Kd or Ki value, the higher the affinity of the ligand for the receptor.
The selectivity of this compound for the NK1 receptor over other neurokinin receptor subtypes (NK2 and NK3) is a critical aspect of its utility. The following table summarizes the binding affinities of this compound and other endogenous tachykinins for the NK1 receptor.
| Ligand | Receptor | Tissue/Cell Line | Binding Affinity (Kd/Ki) |
| [³H]-[Sar9,Met(O2)11]-Substance P | NK1 | Rat Brain Membranes | 1.4 ± 0.5 nM (Kd)[9] |
| [¹²⁵I]Bolton-Hunter this compound | NK1 | Rat Brain Membranes | 261 pM (Kd)[10] |
| [¹²⁵I]Bolton-Hunter this compound | NK1 | Rat Submandibular Gland | 105 pM (Kd)[10] |
| [¹²⁵I]Bolton-Hunter Substance P | NK1 | Rat Brain Membranes | 495 pM (Kd)[10] |
| [¹²⁵I]Bolton-Hunter Substance P | NK1 | Rat Submandibular Gland | 456 pM (Kd)[10] |
| Substance P | NK1 | Rat Brain Membranes | Potent competitor[9] |
| Neurokinin A (NKA) | NK1 | Rat Brain Membranes | Lower potency than Substance P[10] |
| Neurokinin B (NKB) | NK1 | Rat Brain Membranes | Much lower potency than NKA[10] |
Note: The table highlights the high affinity of this compound for the NK1 receptor, with studies showing it binds with even higher affinity than the endogenous ligand, Substance P.[10] The selectivity is further demonstrated by the significantly weaker competition from NK2 and NK3 receptor-preferring ligands like Neurokinin A and Neurokinin B.[9][10]
Experimental Protocols: Radioligand Binding Assay
To provide a practical framework for researchers, a detailed protocol for a competitive radioligand binding assay to determine the selectivity of this compound is outlined below. This protocol is a composite based on standard methodologies described in the literature.[7][8][11][12][13]
Membrane Preparation
-
Tissue/Cell Source: Tissues or cells endogenously expressing or transfected with the NK1 receptor (e.g., rat brain, submandibular gland, or recombinant cell lines like CHO or HEK293 expressing the human NK1 receptor).
-
Homogenization: Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 50,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.
-
Final Preparation: The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay. Membranes are then stored at -80°C until use.
Radioligand and Competitor Preparation
-
Radioligand: A radiolabeled form of this compound, such as [³H]-[Sar9,Met(O2)11]-Substance P or [¹²⁵I]Bolton-Hunter this compound, is used at a fixed concentration, typically at or below its Kd value.[9][10]
-
Competitors: A range of concentrations of unlabeled this compound (for homologous competition) and other ligands (e.g., Substance P, NK1 receptor antagonists, and selective agonists for NK2 and NK3 receptors) are prepared to assess their ability to displace the radioligand.
Binding Assay
-
Incubation: The assay is typically performed in 96-well plates.[11] To each well, the following are added in order:
-
Assay buffer
-
Membrane preparation (e.g., 50-100 µg of protein)
-
Unlabeled competitor at various concentrations or buffer for total binding. For non-specific binding, a high concentration of an unlabeled potent ligand (e.g., 1 µM Substance P) is added.
-
Radiolabeled ligand.
-
-
Incubation Conditions: The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C).[11]
Separation of Bound and Free Radioligand
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[11] This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are rapidly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
Quantification and Data Analysis
-
Radioactivity Measurement: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
Competition Curves: The specific binding data is plotted against the logarithm of the competitor concentration.
-
IC50 Determination: A non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Ki Calculation: The affinity of the competitor (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow and Signaling Pathway
To further aid in the understanding of the experimental process and the biological context, the following diagrams illustrate the radioligand binding assay workflow and the NK1 receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the NK1 receptor.
Conclusion
The available data from radioligand binding assays robustly confirms the high affinity and selectivity of this compound for the NK1 receptor. Its favorable binding characteristics, surpassing even the endogenous ligand in some preparations, underscore its value as a research tool. The provided experimental framework offers a guide for researchers seeking to independently verify these properties or to characterize novel NK1 receptor ligands. By employing these standardized methods, the scientific community can continue to build a comprehensive understanding of the neurokinin system and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 4. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. glpbio.com [glpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding characteristics of [125I]Bolton-Hunter [Sar9,Met(O2)11]substance P, a new selective radioligand for the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for [Sar9,Met(O2)11]-Substance P
Researchers and laboratory professionals handling [Sar9,Met(O2)11]-Substance P, a potent and selective tachykinin NK1 receptor agonist, must adhere to strict safety and disposal protocols to minimize environmental impact and ensure personnel safety.[1][2] This guide provides essential, step-by-step procedures for the proper management and disposal of this peptide, in solid form, as a liquid solution, and for any contaminated materials.
Personal Protective Equipment (PPE)
Before handling or disposing of this compound in any form, it is imperative to wear appropriate personal protective equipment (PPE). Even trace amounts of peptides can cause skin or eye irritation.[3]
-
Gloves: Chemical-resistant gloves are mandatory.
-
Lab Coat: A clean lab coat should always be worn.
-
Eye Protection: Safety glasses or goggles are essential to protect from splashes or aerosols.
Disposal of Solid this compound
Solid or powdered forms of the peptide, including expired batches, must be treated as chemical waste.
-
Containment: Place the solid peptide waste into a clearly labeled, sealed primary container.
-
Labeling: The container must be marked as "Chemical Waste" or "Biohazard," as appropriate, and should clearly identify the contents.
-
Segregation: Store this container separately from other laboratory waste to avoid cross-contamination.
-
Final Disposal: The sealed container should be collected by a certified hazardous waste disposal company for incineration or other specialized disposal methods.[3] Never dispose of solid peptide waste in the regular trash.[3]
Disposal of Liquid this compound Solutions
Liquid preparations of the peptide, which may contain solvents, require careful handling.
-
Designated Waste Container: Pour the liquid waste into a designated container for liquid chemical waste. These containers should be compatible with the solvents used.
-
No Sink Disposal: Never pour peptide solutions down the sink or into any drains.[3]
-
Labeling: Clearly label the liquid waste container with its contents, including the peptide and any solvents.
-
Collection: Arrange for pickup and disposal by a licensed waste management service.
Management of Contaminated Materials
Any materials that have come into contact with this compound are considered contaminated and must be disposed of accordingly.
-
Segregation: Collect all contaminated items, such as gloves, pipette tips, vials, and bench paper, in a dedicated waste bin.[3]
-
Labeling: This bin must be clearly marked as "Peptide-Contaminated Waste" or "Biohazard."[3]
-
Disposal: The contents of this bin should be sent for incineration or chemical treatment through a certified waste disposal service.[3] Do not dispose of these materials in the general laboratory trash.[3]
Summary of Disposal Procedures
| Waste Type | Containment | Labeling | Disposal Method |
| Solid Peptide Waste | Sealed, leak-proof container | "Chemical Waste" or "Biohazard" with contents identified | Incineration or specialized disposal by a certified waste handler.[3] |
| Liquid Peptide Solutions | Designated liquid chemical waste container compatible with solvents | Contents clearly identified (peptide and solvents) | Collection and disposal by a licensed waste management service.[3] |
| Contaminated Materials | Dedicated, clearly marked biohazard or peptide waste bin | "Peptide-Contaminated Waste" or "Biohazard" | Incineration or chemical treatment via a certified waste disposal service.[3] |
| Sharps (needles, glassware) | Puncture-resistant sharps container | "Sharps" and "Biohazard" if contaminated | Autoclaving or incineration through a biohazardous waste stream.[4] |
Experimental Protocol: General Waste Segregation and Disposal
This protocol outlines the standard operating procedure for the segregation and disposal of waste generated from experiments involving this compound.
-
Preparation: Before beginning any experiment, ensure that all necessary, clearly labeled waste containers are accessible in the work area: one for solid peptide waste, one for liquid peptide waste, a bin for contaminated materials, and a sharps container.
-
During the Experiment:
-
Immediately discard any contaminated disposable items (e.g., pipette tips, microfuge tubes) into the "Peptide-Contaminated Waste" bin.
-
Dispose of any non-hazardous solid waste, such as paper towels used for cleaning the workspace (without peptide contamination), in the regular laboratory trash.
-
Collect all aqueous and organic solvent waste containing the peptide in the designated liquid chemical waste container.[5]
-
-
Post-Experiment Cleanup:
-
Wipe down the work surface with an appropriate cleaning agent. Dispose of the cleaning materials in the "Peptide-Contaminated Waste" bin.
-
Remove and discard gloves into the "Peptide-Contaminated Waste" bin.
-
Wash hands thoroughly.
-
-
Waste Storage and Pickup:
-
Ensure all waste containers are securely sealed.
-
Store the waste in a designated, secure area until it is collected by a certified waste disposal company. Adherence to EPA and OSHA guidelines is crucial.[3]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 4. peptiderecon.com [peptiderecon.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling [Sar9,Met(O2)11]-SUBSTANCE P
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of the potent tachykinin NK1 receptor agonist, [Sar9,Met(O2)11]-Substance P. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound in its lyophilized powder form or in solution, the following personal protective equipment is mandatory to prevent inhalation, dermal, and ocular exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free | Provides a barrier against skin contact. Two pairs should be worn when handling the powder. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions or airborne particles of the powder. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for solutions | Handling of the lyophilized powder should be performed in a chemical fume hood or biological safety cabinet to avoid inhalation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from receiving the compound to the final disposal of waste.
Caption: This diagram outlines the procedural workflow for the safe handling of this compound.
Storage and Reconstitution
Proper storage and reconstitution are vital for maintaining the stability and activity of this compound.
| Parameter | Lyophilized Powder | Reconstituted Solution |
| Storage Temperature | -20°C for up to 3 years or -80°C for long-term storage[1][2]. | -20°C for up to 1 month or -80°C for up to 1 year[1][2][3]. |
| Recommended Solvent | Sterile water[1] or Dimethyl sulfoxide (DMSO)[2]. | |
| Example Reconstitution | For a 10 mM stock solution in DMSO[2]. | |
| Solubility | Soluble to 1 mg/ml in water and 50 mg/mL in water (sonication recommended)[1]. |
Experimental Protocol: Reconstitution of Lyophilized this compound
-
Preparation : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Solvent Addition : In a chemical fume hood, add the desired volume of sterile water or DMSO to the vial using a sterile pipette.
-
Dissolution : Gently swirl the vial to dissolve the peptide. If necessary, sonication can be used to aid dissolution, particularly in water[1]. Avoid vigorous shaking.
-
Aliquoting : Once fully dissolved, aliquot the solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles.
-
Storage : Store the aliquots at -20°C or -80°C as indicated in the table above[1][2][3].
Disposal Plan
All materials that have come into contact with this compound must be considered chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste : This includes empty vials, pipette tips, and contaminated gloves. These items should be collected in a designated, sealed, and clearly labeled chemical waste container[4].
-
Liquid Waste : Unused or expired solutions of the peptide should be collected in a designated liquid chemical waste container. Do not pour peptide solutions down the drain[4].
-
Decontamination : Work surfaces should be thoroughly cleaned after handling the peptide.
Signaling Pathway
This compound is a potent and selective agonist for the Tachykinin NK1 receptor (NK1R), a G protein-coupled receptor (GPCR)[5][6]. Upon binding, it primarily activates Gq/11 proteins, initiating a downstream signaling cascade.
Caption: Activation of the NK1 receptor by its agonist leads to the activation of Phospholipase C and subsequent downstream signaling.
References
- 1. This compound | Neurokinin receptor | TargetMol [targetmol.com]
- 2. This compound acetate | Neurokinin receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
